3-Hepten-2-one, (Z)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
69668-88-8 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(Z)-hept-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5- |
InChI Key |
JHHZQADGLDKIPM-WAYWQWQTSA-N |
Isomeric SMILES |
CCC/C=C\C(=O)C |
Canonical SMILES |
CCCC=CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (Z)-3-Hepten-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-Hepten-2-one is an organic compound with applications in the flavor and fragrance industry. This technical guide provides a comprehensive overview of its chemical properties, structural details, and relevant experimental protocols. The information is curated to support research and development activities, offering a consolidated resource for professionals in the field. This document summarizes key quantitative data in tabular format, outlines experimental methodologies, and includes visualizations to illustrate chemical synthesis and analytical workflows.
Chemical Structure and Identification
(Z)-3-Hepten-2-one is an unsaturated ketone, specifically an enone, with the cis configuration at the carbon-carbon double bond.[1] This geometric isomerism significantly influences its physical and sensory properties.
Table 1: Structural and Identification Data for (Z)-3-Hepten-2-one
| Identifier | Value | Reference |
| IUPAC Name | (Z)-hept-3-en-2-one | [1] |
| Synonyms | cis-3-Hepten-2-one, (3Z)-3-Hepten-2-one | [1] |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| CAS Number | 69668-88-8 | [1] |
| InChI | InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5- | [1] |
| InChIKey | JHHZQADGLDKIPM-WAYWQWQTSA-N | [1] |
| SMILES | CCC/C=C\C(=O)C | [1] |
Physicochemical Properties
The physical and chemical properties of (Z)-3-Hepten-2-one are essential for its handling, application, and analysis. While some experimental data is specific to the more common (E)-isomer, the following table presents the most relevant data for the (Z)-isomer where available, supplemented with general data for 3-Hepten-2-one.
Table 2: Physicochemical Properties of 3-Hepten-2-one
| Property | Value | Reference |
| Appearance | Colorless oily liquid | [2] |
| Odor | Powerful, grassy-green, pungent | [2] |
| Boiling Point | 63 °C at 13 mm Hg | [2] |
| Density | 0.841-0.847 g/cm³ | [2] |
| Refractive Index | 1.439-1.448 | [2] |
| Solubility | Slightly soluble in water, soluble in alcohol and oils. |
Experimental Protocols
Synthesis of (Z)-3-Hepten-2-one
A common method for the synthesis of (Z)-3-Hepten-2-one involves the partial catalytic hydrogenation of 3-heptyn-2-one. This selective reduction of the alkyne to a cis-alkene is a crucial step.
Experimental Workflow for the Synthesis of (Z)-3-Hepten-2-one
Methodology:
-
Synthesis of 3-Heptyn-2-one: React 1-pentyne with acetic anhydride to yield 3-heptyn-2-one.
-
Partial Catalytic Hydrogenation: The 3-heptyn-2-one is then subjected to partial catalytic hydrogenation. This is typically achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), to selectively reduce the alkyne to the cis-alkene without further reduction to the alkane. The reaction is carried out under a hydrogen atmosphere in a suitable solvent.
-
Purification: The resulting (Z)-3-Hepten-2-one can be purified by fractional distillation under reduced pressure to separate it from any remaining starting material, catalyst, and byproducts.[3]
Spectroscopic Analysis
The structural confirmation of (Z)-3-Hepten-2-one is typically performed using a combination of spectroscopic techniques.
Analytical Workflow for Structural Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For the (Z)-isomer, the coupling constant between the vinylic protons is expected to be smaller than that of the (E)-isomer.
-
¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the sp² carbons of the double bond and the carbonyl carbon are characteristic.
Table 3: Representative NMR Data for 3-Hepten-2-one
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~6.1 | m | CH =C |
| ~5.5 | m | C=CH | |
| ~2.5 | q | CH ₂-C=C | |
| ~2.1 | s | C(=O)-CH ₃ | |
| ~1.4 | sextet | CH ₂-CH₃ | |
| ~0.9 | t | CH₂-CH ₃ | |
| ¹³C | ~198 | - | C =O |
| ~145 | - | -C H= | |
| ~125 | - | =C H- | |
| ~31 | - | C H₃-C=O | |
| ~26 | - | C H₂-C=C | |
| ~22 | - | C H₂-CH₃ | |
| ~13 | - | C H₃ |
Note: Specific chemical shifts and coupling constants can vary based on the solvent and instrument used. The provided data is a general representation for a 3-hepten-2-one structure.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~1670 cm⁻¹: C=O stretch (conjugated ketone)
-
~1630 cm⁻¹: C=C stretch
-
~3020 cm⁻¹: =C-H stretch
-
~2850-2960 cm⁻¹: C-H stretch (aliphatic)
-
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.
-
Gas Chromatography: A capillary column (e.g., HP-5MS) is typically used to separate the compound from any impurities. The oven temperature is programmed to ramp up to ensure good separation.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is a common method. The resulting mass spectrum will show a molecular ion peak (m/z = 112) and characteristic fragmentation patterns.
-
Fragmentation: Key fragments for ketones often arise from alpha-cleavage (cleavage of the bond adjacent to the carbonyl group). The fragmentation pattern can help confirm the structure of the molecule.[4][5]
Biological Activity and Signaling Pathways
Currently, there is no significant evidence in the scientific literature to suggest that (Z)-3-Hepten-2-one is directly involved in specific biological signaling pathways. Its primary role is as a flavoring agent and a component of natural aromas.
Safety and Handling
(Z)-3-Hepten-2-one is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective gloves and eyewear are recommended.
Table 4: Hazard Information
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
(Z)-3-Hepten-2-one is a valuable compound in the flavor and fragrance industry. This guide has provided a detailed overview of its chemical and physical properties, along with methodologies for its synthesis and characterization. While detailed experimental protocols for the (Z)-isomer are not abundantly available in the public domain, the information presented here, combined with general organic chemistry principles, provides a strong foundation for researchers and professionals working with this molecule. Further research into its specific biological interactions, if any, could reveal new applications for this compound.
References
Spectroscopic Analysis of cis-3-Hepten-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cis-3-Hepten-2-one. Due to the limited availability of experimentally-derived public data for the cis-isomer, this document combines available mass spectrometry data with expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on established principles for α,β-unsaturated ketones.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for cis-3-Hepten-2-one.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Expected)
¹H NMR (Proton NMR)
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃-C=O) | 2.1 - 2.3 | s | - |
| H-4 (=CH-) | 6.0 - 6.2 | dt | J(H4-H5) ≈ 7, J(H4-H3) ≈ 11 |
| H-3 (=CH-) | 5.7 - 5.9 | dt | J(H3-H4) ≈ 11, J(H3-H5) ≈ 1.5 |
| H-5 (-CH₂-) | 2.5 - 2.7 | qd | J(H5-H4) ≈ 7, J(H5-H6) ≈ 7.5 |
| H-6 (-CH₂-) | 1.4 - 1.6 | sextet | J(H6-H5) ≈ 7.5, J(H6-H7) ≈ 7.5 |
| H-7 (-CH₃) | 0.9 - 1.0 | t | J(H7-H6) ≈ 7.5 |
¹³C NMR (Carbon-13 NMR)
| Carbon | Chemical Shift (δ, ppm) Range |
| C-1 (CH₃-C=O) | 25 - 30 |
| C-2 (C=O) | 195 - 205 |
| C-3 (=CH-) | 125 - 135 |
| C-4 (=CH-) | 140 - 150 |
| C-5 (-CH₂-) | 25 - 30 |
| C-6 (-CH₂-) | 20 - 25 |
| C-7 (-CH₃) | 10 - 15 |
Table 2: Infrared (IR) Spectroscopy Data (Expected)
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone) | 1670 - 1690 | Strong |
| C=C (alkene) | 1610 - 1650 | Medium |
| C-H (sp²-hybridized) | 3010 - 3095 | Medium |
| C-H (sp³-hybridized) | 2850 - 2960 | Medium to Strong |
Table 3: Mass Spectrometry (MS) Data
The following data is for 3-Hepten-2-one, with the stereochemistry unspecified in the source database. It is presented here as the most relevant available data.
| m/z | Relative Intensity (%) | Possible Fragment |
| 112 | 15 | [M]⁺ (Molecular Ion) |
| 97 | 20 | [M - CH₃]⁺ |
| 83 | 30 | [M - C₂H₅]⁺ |
| 69 | 40 | [M - C₃H₇]⁺ |
| 55 | 100 | [C₄H₇]⁺ |
| 43 | 95 | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of liquid cis-3-hepten-2-one in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended.
-
The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for liquid samples.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small drop of liquid cis-3-hepten-2-one onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent.
-
Mass Spectrometry (MS)
The following protocol is for Electron Ionization (EI) Mass Spectrometry, a common technique for volatile organic compounds.
-
Sample Introduction:
-
Introduce a small amount of the volatile liquid cis-3-hepten-2-one into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation prior to analysis.
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment in a reproducible manner.
-
-
Mass Analysis and Detection:
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide on the Natural Occurrence of (Z)-3-Hepten-2-one in Plants and Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-Hepten-2-one is a volatile organic compound that has been identified in various plant and insect species. This technical guide provides a comprehensive overview of its natural occurrence, methodologies for its detection and quantification, and insights into its potential biosynthetic pathways and ecological roles. The information is presented to support further research into the chemical ecology and potential applications of this unsaturated ketone.
Introduction
(Z)-3-Hepten-2-one is an α,β-unsaturated ketone with a characteristic grassy and fruity odor. Its presence in the natural world, particularly in the chemical communication systems of plants and insects, suggests important ecological functions. Understanding the distribution, biosynthesis, and biological activity of this compound is crucial for researchers in fields ranging from chemical ecology to drug development, where natural products often serve as inspiration for new therapeutic agents. This guide synthesizes the current knowledge on (Z)-3-hepten-2-one, focusing on its occurrence in plants and insects, and provides detailed technical information for its study.
Natural Occurrence of (Z)-3-Hepten-2-one
(Z)-3-Hepten-2-one has been identified as a volatile component in a limited number of plant and insect species. The quantitative data available in the literature is sparse, and further research is needed to establish the concentration ranges of this compound in various biological matrices.
Table 1: Documented Natural Occurrences of 3-Hepten-2-one
| Kingdom | Phylum/Division | Class | Order | Family | Genus/Species | Common Name | Tissue/Source | Isomer(s) Identified | Reference(s) |
| Plantae | Magnoliophyta | Magnoliopsida | Rosales | Cannabaceae | Humulus lupulus | Hop | Essential oil | Not Specified | [1] |
| Plantae | Magnoliophyta | Magnoliopsida | Fagales | Betulaceae | Corylus avellana | Roasted Filbert (Hazelnut) | Volatiles | Not Specified | [2] |
| Plantae | Magnoliophyta | Magnoliopsida | Malpighiales | Malpighiaceae | Brysonima crassifolia | Muruci | Fruit Volatiles | Not Specified | [1] |
| Animalia | Arthropoda | Insecta | Hymenoptera | Apidae | Trigona (Oxytrigona) tataira | Fire Bee | Cephalic Gland Secretion | (E)- and (Z)- isomers | [3] |
Note: The table indicates the identification of 3-hepten-2-one, but not all sources specify the stereoisomer.
Experimental Protocols for Detection and Quantification
The analysis of volatile compounds like (Z)-3-hepten-2-one from biological matrices typically involves extraction, separation, and identification. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique.
General Experimental Workflow
A general workflow for the analysis of (Z)-3-hepten-2-one is depicted below. This process can be adapted for both plant and insect samples.
Detailed Methodological Considerations
-
Sample Preparation: For plant tissues, flash freezing in liquid nitrogen followed by grinding to a fine powder is recommended to quench metabolic activity and increase surface area. For insects, dissection of the specific glands (e.g., cephalic glands) is necessary, followed by solvent extraction or direct thermal desorption.
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile analysis.
-
Extraction Parameters: Optimization of extraction time and temperature is crucial for achieving high sensitivity. Typical starting conditions could be 60°C for 20-30 minutes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A polar column, such as a DB-WAX or equivalent, is suitable for the separation of ketones.
-
Temperature Program: A typical oven program might start at 40°C, hold for a few minutes, and then ramp up to around 240°C.
-
Identification: Compound identification is achieved by comparing the mass spectrum with a reference library (e.g., NIST) and by matching the retention index with known standards.
-
-
Quantification:
-
Internal Standard Method: For accurate quantification, the use of an internal standard is recommended. A deuterated analog of (Z)-3-hepten-2-one would be ideal, but if unavailable, a structurally similar compound not present in the sample can be used.
-
Calibration Curve: A calibration curve should be prepared using authentic standards of (Z)-3-hepten-2-one to determine the concentration in the samples.
-
Biosynthesis of (Z)-3-Hepten-2-one
The exact biosynthetic pathway of (Z)-3-hepten-2-one in plants and insects has not been fully elucidated. However, it is hypothesized to be derived from the lipoxygenase (LOX) pathway, which is responsible for the formation of numerous volatile compounds from fatty acids.
Proposed Biosynthetic Pathway in Plants
The proposed pathway starts with linolenic or linoleic acid, which undergoes oxidation and subsequent cleavage to produce shorter-chain aldehydes that can be further modified into ketones.
References
The Biosynthesis of (Z)-3-Hepten-2-one: A Deep Dive into the Fungal Lipoxygenase Pathway
For Immediate Release
[City, State] – October 31, 2025 – A comprehensive examination of the biosynthetic pathway of (Z)-3-hepten-2-one, a volatile organic compound with significant implications in flavor chemistry and as a potential biomarker, is detailed in this technical guide. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the enzymatic processes, quantitative data, and experimental methodologies related to the formation of this C7 ketone in organisms, with a primary focus on fungal metabolism.
(Z)-3-Hepten-2-one is a key contributor to the characteristic aroma of many fungi and has been identified as a volatile compound in various biological systems. Its biosynthesis is intricately linked to the metabolism of polyunsaturated fatty acids, primarily through the lipoxygenase (LOX) pathway. This pathway involves a series of enzymatic reactions that transform long-chain fatty acids into a variety of smaller, often volatile, molecules.
The Core Biosynthetic Pathway: From Fatty Acid to Volatile Ketone
The biosynthesis of (Z)-3-hepten-2-one is proposed to originate from the oxidative cleavage of polyunsaturated fatty acids, such as linoleic acid or linolenic acid. The pathway is initiated by the action of a lipoxygenase enzyme, which introduces a hydroperoxide group into the fatty acid backbone. Subsequent cleavage of this unstable intermediate by a hydroperoxide lyase (HPL) results in the formation of shorter-chain aldehydes and oxo-acids. While the formation of C8 volatiles like 1-octen-3-ol from linoleic acid via this pathway is well-established in fungi, evidence strongly suggests a similar mechanism is responsible for the production of C7 compounds like (Z)-3-hepten-2-one.[1] Studies on the fungus Podospora anserina have shown that the deletion of lipoxygenase-encoding genes leads to the eradication of certain C7 volatile organic compounds, directly implicating the LOX pathway in their formation.
The proposed biosynthetic route to (Z)-3-hepten-2-one is as follows:
-
Lipoxygenase-mediated Hydroperoxidation: A lipoxygenase enzyme catalyzes the stereospecific insertion of molecular oxygen into a polyunsaturated fatty acid (e.g., linoleic acid or linolenic acid) to form a fatty acid hydroperoxide. The position of hydroperoxidation is critical in determining the final products.
-
Hydroperoxide Lyase-mediated Cleavage: A hydroperoxide lyase then cleaves the carbon-carbon bond adjacent to the hydroperoxide group. The specific cleavage site dictates the chain length of the resulting volatile compounds. For the formation of a C7 ketone, a specific hydroperoxide isomer and a precise cleavage event are required.
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Analysis of Volatile Production
The production of (Z)-3-hepten-2-one and other volatile organic compounds by fungi can be quantified using various analytical techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and solvent-free method for the analysis of fungal volatiles.[2][3] This technique allows for the identification and quantification of compounds present in the headspace above a fungal culture.
While specific enzyme kinetic data for the biosynthesis of (Z)-3-hepten-2-one is currently limited in the literature, the following table summarizes hypothetical quantitative parameters that would be crucial for a complete understanding of the pathway's efficiency.
| Parameter | Description | Hypothetical Value Range |
| Km (Lipoxygenase) | Michaelis constant for the lipoxygenase with its fatty acid substrate. | 10 - 100 µM |
| kcat (Lipoxygenase) | Catalytic constant or turnover number for the lipoxygenase. | 50 - 500 s-1 |
| Km (Hydroperoxide Lyase) | Michaelis constant for the hydroperoxide lyase with the fatty acid hydroperoxide. | 5 - 50 µM |
| kcat (Hydroperoxide Lyase) | Catalytic constant or turnover number for the hydroperoxide lyase. | 100 - 1000 s-1 |
| Precursor Concentration | Typical concentration of polyunsaturated fatty acids in fungal cells. | 1 - 10 mM |
| Product Yield | Yield of (Z)-3-hepten-2-one from the precursor fatty acid. | 0.1 - 5% |
Experimental Protocols for Pathway Elucidation
To further investigate and validate the biosynthetic pathway of (Z)-3-hepten-2-one, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. The following outlines key experimental protocols.
Analysis of Fungal Volatiles by HS-SPME-GC-MS
This protocol describes the general procedure for the extraction and analysis of volatile organic compounds from fungal cultures.
Methodology:
-
Fungal Culture: Grow the fungal strain of interest in a suitable liquid or solid medium in a sealed headspace vial.
-
Equilibration: Incubate the vial at a controlled temperature to allow volatile compounds to accumulate in the headspace.
-
SPME Extraction: Expose a solid-phase microextraction (SPME) fiber to the headspace for a defined period to adsorb the volatile compounds.
-
GC-MS Analysis: Desorb the trapped volatiles from the SPME fiber in the heated injection port of a gas chromatograph coupled to a mass spectrometer for separation and identification.
-
Quantification: Use internal or external standards to quantify the amount of (Z)-3-hepten-2-one produced.
The following diagram illustrates the experimental workflow for volatile analysis:
Heterologous Expression and Characterization of Biosynthetic Enzymes
To confirm the function of candidate lipoxygenase and hydroperoxide lyase genes, heterologous expression in a suitable host system is essential.
Methodology:
-
Gene Identification: Identify candidate LOX and HPL genes in the genome of the (Z)-3-hepten-2-one producing fungus through bioinformatics analysis.
-
Cloning: Amplify the identified genes and clone them into an appropriate expression vector.
-
Heterologous Expression: Transform a suitable host organism (e.g., E. coli or Saccharomyces cerevisiae) with the expression vector and induce protein expression.[4]
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography.
-
Enzyme Assays: Characterize the activity of the purified enzymes using the putative substrates (polyunsaturated fatty acids and their hydroperoxides) and analyze the products by GC-MS or HPLC to confirm the formation of (Z)-3-hepten-2-one.
Stable Isotope Labeling Studies
Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors and definitively establish a biosynthetic pathway.[5]
Methodology:
-
Labeled Precursor Feeding: Supplement the fungal culture medium with a stable isotope-labeled precursor, such as 13C-labeled linoleic acid.
-
Volatile Analysis: After a suitable incubation period, analyze the volatile compounds produced by the fungus using HS-SPME-GC-MS.
-
Mass Spectrometry Analysis: Determine the incorporation of the stable isotope into (Z)-3-hepten-2-one by analyzing the mass spectrum of the compound. An increase in the molecular weight corresponding to the number of incorporated isotopes confirms the precursor-product relationship.
The following diagram illustrates the logical relationship in a stable isotope labeling experiment:
Conclusion
The biosynthesis of (Z)-3-hepten-2-one in organisms, particularly fungi, is strongly indicated to proceed through the lipoxygenase pathway, involving the sequential action of lipoxygenase and hydroperoxide lyase on polyunsaturated fatty acids. Further research employing the detailed experimental protocols outlined in this guide will be crucial to fully elucidate the specific enzymes and reaction mechanisms, as well as to obtain precise quantitative data. A thorough understanding of this biosynthetic pathway will not only advance our knowledge of fungal secondary metabolism but also open avenues for the biotechnological production of this valuable flavor and fragrance compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous expression of Gaeumannomyces graminis lipoxygenase in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Olfactory Properties and Odor Profile of (Z)-3-Heaten-2-one
Introduction
(Z)-3-Hepten-2-one is a volatile organic compound belonging to the ketone family, characterized by its distinct olfactory properties. This technical guide provides a comprehensive overview of the odor profile, physicochemical characteristics, and methodologies for the sensory and analytical evaluation of (Z)-3-Hepten-2-one. It is intended for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, sensory science, and drug development who require a detailed understanding of this compound's sensory attributes and the experimental protocols used to assess them.
Olfactory Profile
(Z)-3-Hepten-2-one is primarily described as having a powerful, green-grassy, and pungent odor.[1] This profile makes it a significant contributor to the aroma of various natural products and a valuable ingredient in the flavor and fragrance industry. Its creamy and slightly fruity undertones are also noted, contributing to its use in creating caraway, passion fruit, and pineapple flavors.[2] The cis- (Z-) isomer, in particular, is associated with these characteristic green notes.
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-3-Hepten-2-one is presented in the table below. These properties are crucial for understanding its volatility, solubility, and behavior in various matrices, which in turn influence its release and perception as an odorant.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [3] |
| Molecular Weight | 112.17 g/mol | [3] |
| Appearance | Colorless oily liquid | [1] |
| Odor | Powerful green-grassy, pungent | [1] |
| Boiling Point | 157-158 °C at 760 mmHg | PubChem |
| Flash Point | 120 °F (48.9 °C) | [2] |
| Specific Gravity | 0.841 - 0.847 @ 25°C | [2] |
| Refractive Index | 1.439 - 1.448 @ 20°C | [2] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |
| CAS Number | 69668-88-8 | [3] |
Quantitative Olfactory Data
| Compound | Odor Detection Threshold (ppb in air) | Reference |
| 2-Pentanone | 6.9 - 889 | [4] |
| 2-Heptanone | 0.19 - 25 | [4] |
| 2-Nonanone | 0.26 - 33 | [4] |
Note: These values are for the related 2-ketones and serve as an estimation of the range in which the threshold for (Z)-3-Hepten-2-one might fall.
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a mixture. The following is a detailed protocol for the analysis of volatile compounds like (Z)-3-Hepten-2-one.
Objective: To separate and identify the odor-active compounds in a sample containing (Z)-3-Hepten-2-one.
Materials and Equipment:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, DB-WAX).
-
Sample of (Z)-3-Hepten-2-one (pure standard or in a matrix).
-
Solvent for dilution (e.g., dichloromethane, ethanol).
-
Syringes for sample injection.
-
Trained sensory panelists (assessors).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of (Z)-3-Hepten-2-one in a suitable solvent.
-
Create a series of dilutions of the sample to determine the detection threshold and odor intensity.
-
-
GC-FID/O Conditions:
-
Injector: Set to a temperature of 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 230°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Effluent Split: Split the column effluent between the FID and the ODP (typically a 1:1 or 1:2 split).
-
FID: Set to a temperature of 250°C.
-
ODP: Maintain the transfer line at a temperature of 230°C to prevent condensation. Humidified air should be mixed with the effluent at the ODP to prevent nasal dehydration of the assessor.
-
-
Olfactometry Analysis:
-
A trained assessor sniffs the effluent from the ODP throughout the GC run.
-
The assessor records the retention time, odor descriptor, and intensity of each detected odor.
-
Intensity can be rated on a scale (e.g., 0-5, where 0 is no odor and 5 is a very strong odor).
-
This process is repeated with several assessors to obtain a more robust dataset.
-
-
Data Analysis:
-
The retention times of the detected odors are matched with the peaks from the FID chromatogram.
-
The odor descriptors and intensities are compiled to create an aromagram.
-
For identification, the GC can be coupled with a mass spectrometer (GC-MS).
-
References
- 1. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]
- 2. 3-hepten-2-one, 1119-44-4 [thegoodscentscompany.com]
- 3. 3-Hepten-2-one, (Z)- | C7H12O | CID 5364577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Olfactory Psychometric Functions for Homologous 2-Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Profile and Stability of cis-3-Hepten-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical data, stability, and relevant biological pathways of cis-3-Hepten-2-one. Due to a lack of specific experimental thermochemical values for the cis-isomer in the current literature, this document presents calculated data for the trans-isomer, discusses the expected thermochemical differences between the cis and trans isomers based on established principles, and outlines relevant experimental and computational methodologies for their determination. Furthermore, this guide details the synthesis of cis-3-Hepten-2-one and illustrates its metabolic fate through known pathways for α,β-unsaturated ketones.
Thermochemical Data
Table 1: Calculated Thermochemical Data for (E)-3-Hepten-2-one
| Property | Value | Unit | Source |
| Standard Enthalpy of Formation (gas) | -183.17 | kJ/mol | Joback Calculated Property |
| Standard Gibbs Free Energy of Formation | -40.64 | kJ/mol | Joback Calculated Property |
| Enthalpy of Vaporization | 37.88 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion | 15.69 | kJ/mol | Joback Calculated Property |
Stability of cis-3-Hepten-2-one
The relative stability of cis and trans isomers of alkenes is influenced by steric hindrance. Generally, trans isomers are more stable than their cis counterparts due to reduced steric strain between substituent groups on the same side of the double bond. In the case of cis-3-Hepten-2-one, the propyl and acetyl groups are on the same side of the C=C double bond, leading to steric repulsion and a higher internal energy compared to the trans isomer where these groups are on opposite sides.
This inherent instability makes cis-3-Hepten-2-one susceptible to isomerization to the more stable trans form. This process can be catalyzed by acids, bases, or heat. The enthalpy of isomerization (ΔH_iso) from cis to trans is expected to be negative, indicating an exothermic process, which reflects the greater stability of the trans isomer.
Experimental Protocols for Thermochemical Data Determination
While specific experimental protocols for cis-3-Hepten-2-one are not available, the following are standard methodologies that can be employed to determine its thermochemical properties.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) can be determined using an oxygen bomb calorimeter.
Methodology:
-
A precisely weighed sample of pure cis-3-Hepten-2-one is placed in a sample holder within a high-pressure vessel (the "bomb").
-
The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
The bomb is then submerged in a known quantity of water in a well-insulated container (the calorimeter).
-
The sample is ignited electrically, and the complete combustion reaction occurs.
-
The temperature change of the water is meticulously measured.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is predetermined using a standard substance like benzoic acid).
-
The standard enthalpy of formation is then calculated from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions
DSC can be used to measure the heat capacity (Cp) of the substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., fusion and vaporization).
Methodology:
-
A small, accurately weighed sample of cis-3-Hepten-2-one is placed in a sample pan, and an empty reference pan is also prepared.
-
Both pans are heated or cooled at a controlled, linear rate in the DSC instrument.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
This differential heat flow is directly proportional to the heat capacity of the sample.
-
Peaks in the heat flow signal correspond to phase transitions, and the area under these peaks is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion, ΔH_fus).
Synthesis and Metabolism
Synthesis of cis-3-Hepten-2-one
cis-3-Hepten-2-one is typically synthesized via the partial hydrogenation of 3-heptyn-2-one using a poisoned catalyst, such as Lindlar's catalyst. This method selectively reduces the alkyne to a cis-alkene without further reduction to the alkane.
Metabolic Pathway of α,β-Unsaturated Ketones
α,β-Unsaturated ketones, such as cis-3-Hepten-2-one, are known to undergo metabolic detoxification primarily through conjugation with glutathione (GSH). This reaction is a Michael addition, where the nucleophilic thiol group of GSH attacks the β-carbon of the enone. The resulting GSH adduct can then be further metabolized. For instance, the ketone group can be reduced by carbonyl reductases.[1][2][3] This pathway serves to neutralize the electrophilic and potentially toxic nature of the α,β-unsaturated carbonyl moiety.[1][2][3]
Conclusion
While direct experimental thermochemical data for cis-3-Hepten-2-one remains elusive, this guide provides a framework for understanding its properties and biological interactions. The provided data for the trans-isomer, coupled with established principles of stereochemistry, allows for a qualitative assessment of the stability of the cis-isomer. The outlined experimental and computational methodologies offer clear pathways for obtaining the precise quantitative data required for advanced research and development. The synthesis and metabolic pathways described herein provide essential context for the compound's chemical reactivity and biological fate. Future experimental and computational studies are warranted to fill the existing data gaps for cis-3-Hepten-2-one.
References
- 1. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde–Ketone Sensitive Reductase Activity [jstage.jst.go.jp]
- 2. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(Z)-3-Hepten-2-one CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide provides an in-depth overview of (Z)-3-Hepten-2-one, a specific stereoisomer of the unsaturated ketone 3-Hepten-2-one.
-
IUPAC Nomenclature: (Z)-hept-3-en-2-one[1]
-
CAS Number: 69668-88-8[1]
-
Synonyms: cis-3-Hepten-2-one, (3Z)-3-Hepten-2-one[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of (Z)-3-Hepten-2-one is presented in the table below. This data is crucial for its identification, handling, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Colorless oily liquid | [2][3] |
| Odor | Powerful, sharp, grassy | [2][3] |
| Boiling Point | 34-39 °C at 1466 Pa | [2] |
| Density | 0.8840 g/cm³ (at 20°C) | [2] |
| Refractive Index | 1.4325 (at 20°C) | [2] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [2][3] |
Experimental Protocols: Synthesis of (Z)-3-Hepten-2-one
The stereoselective synthesis of (Z)-3-Hepten-2-one can be achieved via the partial catalytic hydrogenation of 3-heptyn-2-one. This method ensures the formation of the cis (or Z) double bond.
Synthesis of 3-Heptyn-2-one (Precursor)
Reaction: Acylation of 1-pentyne with acetic anhydride.
Materials:
-
1-Pentyne
-
Acetic Anhydride
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Organolithium reagent (e.g., n-Butyllithium in hexanes)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-pentyne in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium dropwise while maintaining the temperature at -78°C.
-
Stir the resulting solution for 30 minutes at -78°C to ensure complete formation of the lithium acetylide.
-
Add one equivalent of acetic anhydride dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-heptyn-2-one.
Partial Hydrogenation to (Z)-3-Hepten-2-one
Reaction: Stereoselective reduction of an alkyne to a cis-alkene.
Materials:
-
3-Heptyn-2-one
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) or P-2 Nickel catalyst
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
In a hydrogenation flask, dissolve the synthesized 3-heptyn-2-one in methanol.
-
Add a catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product, ensuring the reaction is stopped before over-reduction to the alkane occurs.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-3-Hepten-2-one.
-
Further purification can be achieved by flash column chromatography on silica gel if necessary.
Logical Workflow Visualization
The following diagram illustrates the synthetic pathway and subsequent analytical workflow for producing and verifying (Z)-3-Hepten-2-one.
References
Solubility Profile of (Z)-3-Hepten-2-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of (Z)-3-Hepten-2-one, a key volatile compound found in various natural products. Understanding its solubility in different organic solvents is crucial for its extraction, purification, and formulation in various applications, including flavor and fragrance chemistry, as well as in the development of new therapeutic agents. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Core Data Presentation: Solubility of 3-Hepten-2-one
The quantitative solubility data for (Z)-3-Hepten-2-one in a wide range of organic solvents is not extensively available in published literature. However, qualitative descriptions and some estimated values have been reported. The following table summarizes the available information. It is important to note that some data may refer to the (E)-isomer or a mixture of isomers, as is common in chemical databases.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Polar Protic | Slightly Soluble (3087 mg/L)[1] | 25 (estimated)[1] | The low water solubility is expected due to the nonpolar hydrocarbon chain. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1], Miscible[2] | Room Temperature[2] | The presence of the carbonyl group allows for hydrogen bonding with ethanol. |
| Oils | - | Nonpolar | Soluble[1][2] | Not Specified | "Like dissolves like" principle applies; the heptene chain has high affinity for nonpolar oils. |
Note: The lack of specific quantitative data highlights an area for future research. The protocols outlined in the following section can be employed to generate precise solubility curves for (Z)-3-Hepten-2-one in a broader range of solvents.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. For a volatile liquid organic compound like (Z)-3-Hepten-2-one, several methods can be employed. The following protocols are generalized from standard laboratory practices and can be adapted for this specific compound.
Method 1: Static Equilibrium "Shake-Flask" Method
This gravimetric method is a classical and reliable technique for determining solubility.
Objective: To determine the mass of (Z)-3-Hepten-2-one that dissolves in a specific volume of a solvent at a controlled temperature.
Materials:
-
(Z)-3-Hepten-2-one (solute)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of (Z)-3-Hepten-2-one to a known volume of the solvent in a sealed vial. The excess solute is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Analysis:
-
Allow the vial to stand undisturbed at the set temperature for several hours to allow the undissolved solute to separate.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.
-
Filter the withdrawn sample through a syringe filter to remove any suspended micro-droplets.
-
Accurately weigh the filtered sample.
-
Evaporate the solvent from the sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the more volatile (Z)-3-Hepten-2-one.
-
Weigh the remaining solute.
-
-
Calculation:
-
The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent (e.g., in g/L or g/100g ).
-
Method 2: Spectroscopic or Chromatographic Analysis
For more rapid and potentially more accurate measurements, instrumental methods are preferred, especially for volatile compounds.
Objective: To determine the concentration of (Z)-3-Hepten-2-one in a saturated solution using UV-Vis spectroscopy or Gas Chromatography (GC).
Materials:
-
Same as Method 1, plus:
-
UV-Vis Spectrophotometer or Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID).
-
Quartz cuvettes (for UV-Vis) or GC vials.
Procedure:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in Method 1 (steps 1.1 and 1.2) to prepare the saturated solution.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of (Z)-3-Hepten-2-one in the chosen solvent with known concentrations.
-
Measure the absorbance (UV-Vis) or peak area (GC) for each standard.
-
Plot a calibration curve of absorbance/peak area versus concentration.
-
-
Sample Analysis:
-
Withdraw and filter a sample of the supernatant as described in Method 1.
-
Dilute the sample accurately with the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or inject the diluted sample into the GC and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of (Z)-3-Hepten-2-one in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of (Z)-3-Hepten-2-one in an organic solvent using an instrumental analysis method.
Caption: General workflow for solubility determination.
This guide serves as a foundational resource for professionals working with (Z)-3-Hepten-2-one. The provided protocols and workflow diagrams offer a systematic approach to generating the critical solubility data necessary for advancing research and development in various scientific fields. Further experimental work is encouraged to expand the quantitative solubility data for this compound in a wider array of organic solvents.
References
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of (Z)-3-Hepten-2-one from 3-Heptyn-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective synthesis of (Z)-3-hepten-2-one from 3-heptyn-2-one. The partial catalytic hydrogenation of the carbon-carbon triple bond is a critical transformation in organic synthesis, enabling the formation of Z-alkenes which are important structural motifs in various biologically active molecules and synthetic intermediates. This guide outlines two primary catalytic systems for this conversion: Lindlar's catalyst and P-2 nickel catalyst, providing detailed experimental procedures, expected outcomes, and characterization data.
Introduction
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. The geometric configuration of a double bond can profoundly influence the biological activity and physical properties of a molecule. The conversion of alkynes to (Z)-alkenes, in particular, requires specific catalytic systems to avoid over-reduction to the corresponding alkane and to control the stereochemical outcome. The partial hydrogenation of 3-heptyn-2-one to yield (Z)-3-hepten-2-one is a representative example of this important transformation.[1] This conversion can be effectively achieved using poisoned catalysts that moderate the reactivity of the metal, thereby allowing for the selective reduction of the alkyne to the cis-alkene.[2][3]
Two of the most reliable and widely used methods for this purpose are hydrogenation with Lindlar's catalyst and with P-2 nickel catalyst.
-
Lindlar's Catalyst: This heterogeneous catalyst consists of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline.[2] The poison deactivates the most active sites on the palladium surface, preventing both the over-reduction of the alkene and the isomerization of the (Z)-alkene to the more stable (E)-isomer. The hydrogenation occurs with syn-addition of hydrogen across the triple bond, leading to the formation of the cis-alkene.[2]
-
P-2 Nickel Catalyst: This is a nickel boride catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride.[4][5] When used in conjunction with a modifier like ethylenediamine, the P-2 nickel catalyst exhibits remarkable stereoselectivity for the formation of cis-alkenes from alkynes.[4]
This document provides detailed protocols for both methods, along with expected yields, selectivity data, and characterization of the final product.
Data Presentation
The following table summarizes the expected quantitative data for the stereoselective hydrogenation of 3-heptyn-2-one to (Z)-3-hepten-2-one using the described protocols.
| Catalyst System | Substrate Conversion (%) | Yield of (Z)-3-Hepten-2-one (%) | Z:E Selectivity |
| Lindlar's Catalyst | >95 | 85-95 | >98:2 |
| P-2 Nickel Catalyst with Ethylenediamine | >98 | ~95 | >99:1[4] |
Note: The data presented are typical and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: Hydrogenation using Lindlar's Catalyst
Materials:
-
3-heptyn-2-one
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Methanol (or other suitable solvent like ethyl acetate or hexane)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation flask, dissolve 3-heptyn-2-one (1.0 g, 9.08 mmol) in methanol (20 mL).
-
Add Lindlar's catalyst (100 mg, ~10 wt% of the substrate).
-
Add quinoline (50 µL) to the reaction mixture.
-
Seal the flask and purge the system with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1 atm, balloon pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (Z)-3-hepten-2-one.
Protocol 2: Hydrogenation using P-2 Nickel Catalyst with Ethylenediamine
Materials:
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Ethanol
-
Ethylenediamine
-
3-heptyn-2-one
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Preparation of P-2 Nickel Catalyst (in situ):
-
In a hydrogenation flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate (1.25 g, 5.0 mmol) in ethanol (50 mL).
-
In a separate flask, dissolve sodium borohydride (0.19 g, 5.0 mmol) in ethanol (10 mL).
-
While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A black precipitate of the P-2 nickel catalyst will form immediately.
Hydrogenation:
-
To the freshly prepared P-2 nickel catalyst suspension, add ethylenediamine (0.67 mL, 10 mmol).
-
Add a solution of 3-heptyn-2-one (4.41 g, 40.0 mmol) in ethanol (10 mL) to the reaction mixture.
-
Purge the system with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (1 atm, balloon pressure) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen gas and by TLC or GC analysis. The reaction is typically rapid and complete within 30 minutes.
-
Once the reaction is complete, vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then worked up by partitioning between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purify by flash column chromatography if necessary to yield pure (Z)-3-hepten-2-one.
Characterization of (Z)-3-Hepten-2-one
-
Appearance: Colorless oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 6.18 (dt, J = 11.6, 7.5 Hz, 1H), 5.68 (dt, J = 11.6, 1.6 Hz, 1H), 2.56 (q, J = 7.5 Hz, 2H), 2.14 (s, 3H), 1.45 (sext, J = 7.5 Hz, 2H), 0.93 (t, J = 7.5 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 198.5, 145.2, 126.8, 31.2, 25.8, 22.3, 13.8.
-
IR (neat): ν 2965, 2934, 2875, 1685 (C=O), 1630 (C=C), 1458, 1358, 1248, 1188, 735 cm⁻¹.
-
Mass Spectrometry (EI): m/z (%) 112 (M⁺, 20), 97 (45), 83 (100), 69 (30), 55 (85), 43 (95).
Visualizations
Caption: Reaction scheme for the synthesis of (Z)-3-Hepten-2-one.
Caption: General experimental workflow for the hydrogenation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Lindlar Catalyst for Partial Hydrogenation to (Z)-3-Hepten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of (Z)-alkenes is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where specific geometric isomers are required for biological activity. The Lindlar catalyst, a heterogeneous catalyst composed of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline, is a premier reagent for the partial hydrogenation of alkynes to yield (Z)-alkenes.[1][2][3] This application note provides detailed protocols and data for the use of the Lindlar catalyst in the specific conversion of 3-heptyn-2-one to (Z)-3-hepten-2-one, a valuable synthetic intermediate.
The Lindlar catalyst's unique composition deactivates the highly active palladium surface, preventing the over-reduction of the alkyne to the corresponding alkane and ensuring a syn-addition of hydrogen across the triple bond, which results in the exclusive formation of the (Z)-isomer.[2][3][4]
Data Presentation
Table 1: Components of the Lindlar Catalyst
| Component | Function | Typical Loading |
| Palladium (Pd) | Active metal for hydrogenation | 5% by weight on support |
| Calcium Carbonate (CaCO₃) | Inert support material | ~90-95% by weight |
| Lead Acetate (Pb(OAc)₂) | Catalyst poison to reduce activity | Variable, added during preparation |
| Quinoline | Additional poison to enhance selectivity | Often added to the reaction mixture |
Table 2: Typical Reaction Parameters for Alkyne Partial Hydrogenation
| Parameter | Typical Range/Value |
| Substrate | 3-heptyn-2-one |
| Product | (Z)-3-hepten-2-one |
| Catalyst Loading | 1-10 mol% of Pd relative to substrate |
| Solvent | Methanol, Ethanol, Ethyl Acetate, Hexane |
| Hydrogen Pressure | 1-4 atm (or balloon pressure) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1-24 hours (monitored by TLC or GC) |
| Expected Yield | >90% |
| Selectivity for (Z)-isomer | >95% |
Experimental Protocols
Protocol 1: Preparation of Lindlar Catalyst
This protocol is adapted from a general procedure for the preparation of Lindlar's catalyst.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃, precipitated)
-
Lead acetate (Pb(OAc)₂)
-
Deionized water
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
A slurry of calcium carbonate (10 g) in deionized water (50 mL) is prepared in a round-bottom flask equipped with a stirrer.
-
A solution of palladium(II) chloride (0.5 g) in a minimal amount of dilute hydrochloric acid is added to the slurry with vigorous stirring.
-
The mixture is hydrogenated with stirring at room temperature and atmospheric pressure until the uptake of hydrogen ceases.
-
A solution of lead acetate (0.25 g) in deionized water (5 mL) is then added to the mixture.
-
The catalyst is filtered, washed thoroughly with deionized water, and dried in a vacuum oven at 60 °C to a constant weight.
-
The final catalyst should be a gray powder.
Protocol 2: Partial Hydrogenation of 3-Heptyn-2-one
This is a general procedure for the partial hydrogenation of an alkyne using a Lindlar catalyst. The reaction should be carefully monitored to prevent over-reduction.
Materials:
-
3-Heptyn-2-one
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned)
-
Anhydrous solvent (e.g., methanol, ethyl acetate, or hexane)
-
Quinoline (optional, as a co-poison)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Standard laboratory glassware
-
Celite or another filter aid
Procedure:
-
To a hydrogenation flask, add 3-heptyn-2-one (e.g., 1.10 g, 10 mmol) and a suitable solvent (e.g., 50 mL of methanol).
-
Add the Lindlar catalyst (e.g., 100 mg, ~5 mol% Pd).
-
(Optional) Add a small amount of quinoline (e.g., 1-2 drops) to further enhance selectivity.
-
Seal the flask and flush the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product. It is crucial to stop the reaction once the alkyne is consumed to avoid over-reduction to the alkane.
-
Upon completion, vent the hydrogen and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-3-hepten-2-one.
Protocol 3: Purification of (Z)-3-Hepten-2-one
The crude product can be purified by standard laboratory techniques.
Procedure:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system would be a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing the polarity. The fractions can be monitored by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure (Z)-3-hepten-2-one.
-
Alternatively, for a relatively clean reaction, distillation under reduced pressure can be employed for purification.
Visualizations
Caption: Experimental workflow for the partial hydrogenation of 3-heptyn-2-one.
Caption: Mechanism of Lindlar catalyst partial hydrogenation.
References
Application Note: Quantitative Analysis of Volatile Compounds Using (Z)-3-Hepten-2-one as a GC-MS External Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the use of (Z)-3-Hepten-2-one as an external standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of volatile and semi-volatile organic compounds. The external standard method is a fundamental calibration technique in analytical chemistry, offering a straightforward approach for determining the concentration of an analyte in an unknown sample by comparing its detector response to a series of standards with known concentrations. (Z)-3-Hepten-2-one, a volatile ketone, is a suitable external standard for the analysis of various volatile compounds due to its chemical properties and amenability to GC-MS analysis. This protocol outlines the necessary steps for preparing standard solutions, establishing a calibration curve, and conducting sample analysis, along with recommended GC-MS parameters.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify compounds in a sample.[1] Accurate quantification requires a reliable calibration method. The external standard method is one of the most common approaches.[2] It involves creating a calibration curve by plotting the instrument response against the known concentrations of a series of prepared standards.[3][4] The concentration of the analyte in an unknown sample is then determined by interpolating its response from this curve.
(Z)-3-Hepten-2-one is a suitable external standard for the analysis of volatile organic compounds. Its volatility allows for easy analysis by GC, and its mass spectrum provides distinct ions for selective detection. This application note provides a comprehensive protocol for its use as an external standard.
Experimental Protocols
Materials and Reagents
-
(Z)-3-Hepten-2-one (CAS No. 69668-88-8), analytical standard grade
-
High-purity solvent (e.g., Methanol, Hexane, or Dichloromethane, HPLC or analytical grade)
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with caps and septa
-
Sample matrix (e.g., water, soil extract, drug formulation excipients)
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following are typical instrument conditions that may be adapted based on the specific analyte and matrix.
Table 1: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow or pressure mode (e.g., 1.0 mL/min) |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (Scan range: m/z 40-200) |
| Quantification Ion | m/z 69 (primary) |
| Qualification Ions | m/z 43, 112 (secondary) |
Note: The oven temperature program should be optimized to ensure sufficient separation of the external standard from any interfering peaks in the sample matrix.
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of (Z)-3-Hepten-2-one.
-
Dissolve it in a suitable high-purity solvent in a 10 mL volumetric flask.
-
Ensure the compound is fully dissolved before making up to the mark.
-
This stock solution should be stored in a tightly sealed container at 4 °C.
-
-
Working Standard Solutions:
-
Prepare a series of at least five working standard solutions by serial dilution of the primary stock solution.
-
The concentration range should bracket the expected concentration of the analyte in the samples. A typical range could be 1, 5, 10, 25, and 50 µg/mL.
-
For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Calibration Curve Construction
-
Inject each working standard solution into the GC-MS system.
-
For each concentration level, record the peak area of the quantification ion (m/z 69).
-
Plot the peak area (y-axis) against the concentration of (Z)-3-Hepten-2-one (x-axis).
-
Perform a linear regression analysis on the data points. The calibration curve should have a coefficient of determination (R²) of ≥ 0.99.[3]
Sample Preparation and Analysis
-
Sample Preparation: The preparation method will depend on the sample matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, extract the analytes into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): To concentrate and purify analytes from complex matrices.
-
Direct Injection: For clean liquid samples, a simple dilution with a suitable solvent may be sufficient.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system using the same method as for the calibration standards.
-
Record the peak area of the quantification ion for the analyte of interest.
-
Quantification
The concentration of the analyte in the sample can be calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y is the peak area of the analyte
-
m is the slope of the calibration curve
-
x is the concentration of the analyte (to be determined)
-
c is the y-intercept
The concentration x can be calculated as:
x = (y - c) / m
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.
Table 2: Example Quantitative Data Summary
| Sample ID | Peak Area | Calculated Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Standard 1 (1 µg/mL) | 15,234 | 1.0 | N/A | N/A |
| Standard 2 (5 µg/mL) | 76,170 | 5.0 | N/A | N/A |
| Standard 3 (10 µg/mL) | 151,980 | 10.0 | N/A | N/A |
| Standard 4 (25 µg/mL) | 380,100 | 25.0 | N/A | N/A |
| Standard 5 (50 µg/mL) | 758,900 | 50.0 | N/A | N/A |
| Linearity (R²) | 0.9995 | |||
| LOD | To be determined | |||
| LOQ | To be determined | |||
| Sample A | 250,678 | 16.5 | 98.5 | 2.1 |
| Sample B | 189,456 | 12.5 | 101.2 | 1.8 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) should be experimentally determined based on the signal-to-noise ratio or other appropriate methods.
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis using an external standard with GC-MS.
Conclusion
This application note provides a detailed protocol for utilizing (Z)-3-Hepten-2-one as an external standard for the quantification of volatile compounds by GC-MS. By following the outlined procedures for standard preparation, instrument setup, and data analysis, researchers can achieve accurate and reliable quantitative results. The provided workflow and data presentation structure offer a framework for implementing this method in various research, development, and quality control applications.
References
Application Notes and Protocols for (Z)-3-Hepten-2-one in Flavor and Fragrance Chemistry
(Z)-3-Hepten-2-one , a volatile organic compound, is a significant contributor to the aroma and flavor profiles of various natural and manufactured products. Its distinct organoleptic properties make it a valuable ingredient for researchers, scientists, and product development professionals in the flavor and fragrance industry. This document provides detailed application notes, experimental protocols, and relevant data for the effective utilization of (Z)-3-hepten-2-one.
Organoleptic Profile and Applications
(Z)-3-Hepten-2-one possesses a powerful and complex aroma profile characterized by green, grassy, and pungent notes with nuances of caraway, fruitiness, and a creamy, cheesy background.[1][2] Its flavor is described as creamy, with coconut and cheesy undertones.[2] These characteristics make it a versatile ingredient in both flavor and fragrance applications.
Flavor Applications: (Z)-3-Hepten-2-one is utilized as a flavoring agent to impart or enhance specific taste profiles in a variety of food products.[1] It is particularly effective in:
-
Fruity compositions: Adds a unique green note to pineapple and passion fruit flavors.[1]
-
Spicy notes: Contributes to the characteristic flavor of caraway.[1]
-
Dairy products: Provides lingering rich after-notes in items such as custard, melted butter, creams, and various cheeses (e.g., Brie, Gorgonzola, blue cheese).
-
Nut applications: Enhances the flavor of fatty nuts like Brazil nuts and pine nuts.
Fragrance Applications: In perfumery, (Z)-3-hepten-2-one is used to introduce a fresh, green, and natural character to fragrance compositions. It is recommended for use in fragrance concentrates at levels up to 0.5000%.[1][2]
Physicochemical and Quantitative Data
A summary of the key physicochemical properties and available quantitative data for 3-hepten-2-one is presented below. It is important to note that some data may not differentiate between the (Z) and (E) isomers.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [3] |
| Molecular Weight | 112.17 g/mol | [3] |
| Appearance | Colorless oily liquid | [1] |
| Odor Description | Powerful, green-grassy, pungent, caraway, sweet, fruity, ketonic, cheesy, woody | [1][2] |
| Taste Description | Creamy, coconut, cheesy | [2] |
| Boiling Point | 162 °C (cis-isomer); 34-39 °C at 1466 Pa (cis-isomer) | |
| Density | 0.8840 g/cm³ at 20°C (cis-isomer) | |
| Refractive Index | 1.4325 at 20°C (cis-isomer) | |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |
| Fragrance Usage Level | Up to 0.5000% in concentrate | [1][2] |
Natural Occurrence:
| Source | Reference |
| Hop oil | [1] |
| Roasted filbert (Corylus avellana) | [1] |
| Muruci (Brysonima crassifolia) | [1] |
| Fire bee (Trigona tataira) cephalic glands | [1] |
| Lemon blossom honey | [1] |
Experimental Protocols
Protocol 1: Synthesis of (Z)-3-Hepten-2-one
This protocol describes a method for the synthesis of the cis-isomer of 3-hepten-2-one.[1]
Workflow for the Synthesis of (Z)-3-Hepten-2-one:
Caption: Synthesis of (Z)-3-Hepten-2-one.
Materials:
-
1-Pentyne
-
Acetic anhydride
-
Hydrogen gas (H₂)
-
Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)
-
Solvent (e.g., hexane)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Hydrogenation apparatus
Procedure:
Step 1: Synthesis of 3-Heptyn-2-one
-
In a suitable reaction vessel, combine 1-pentyne and acetic anhydride.
-
The reaction is typically carried out in the presence of a suitable catalyst, such as a Lewis acid, and may require heating.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup to isolate the crude 3-heptyn-2-one.
-
Purify the product by distillation.
Step 2: Partial Catalytic Hydrogenation to (Z)-3-Hepten-2-one
-
Dissolve the purified 3-heptyn-2-one in a suitable solvent (e.g., hexane) in a hydrogenation flask.
-
Add the Lindlar catalyst to the solution.
-
Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).
-
Monitor the uptake of hydrogen to ensure the reaction stops after the absorption of one equivalent of H₂. Over-hydrogenation will lead to the formation of heptan-2-one.
-
Once the reaction is complete, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield (Z)-3-hepten-2-one.
-
The purity of the product can be assessed by GC-MS and NMR spectroscopy.
Protocol 2: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)
This protocol outlines the steps for conducting a Quantitative Descriptive Analysis to characterize the flavor and aroma profile of (Z)-3-hepten-2-one.[4][5]
Workflow for Quantitative Descriptive Analysis (QDA):
Caption: QDA Experimental Workflow.
1. Panelist Selection and Training:
-
Recruit 8-12 individuals with good sensory acuity and the ability to articulate sensory perceptions.
-
Screen panelists for their ability to discriminate between different basic tastes and aromas.
-
Train the selected panelists over several sessions to develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of (Z)-3-hepten-2-one. Provide reference standards for each descriptor where possible.
2. Sample Preparation:
-
Prepare a series of dilutions of (Z)-3-hepten-2-one in a neutral base (e.g., mineral oil for aroma, deionized water or a simple sugar solution for flavor).
-
Concentrations should be chosen to elicit a clear but not overwhelming sensory response.
-
Present samples in standardized, coded containers to avoid bias.
3. Sensory Evaluation:
-
Conduct the evaluation in a controlled environment with neutral lighting and free from extraneous odors.
-
Provide panelists with the samples in a randomized order.
-
Instruct panelists to evaluate the intensity of each descriptor in the agreed-upon lexicon using a continuous line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").
-
Provide water and unsalted crackers for palate cleansing between samples.
4. Data Collection and Analysis:
-
Measure the panelists' marks on the line scales and convert them to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations or products.
-
Use multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.
-
The results are often presented in a "spider web" or "radar" plot to provide a visual representation of the sensory profile.
Protocol 3: Determination of Odor Detection Threshold
This protocol is based on the ASTM E679 standard for determining sensory thresholds using a forced-choice ascending concentration series method.[6][7][8][9][10]
Workflow for Odor Threshold Determination:
Caption: Odor Threshold Determination Workflow.
1. Preparation of Samples:
-
Prepare a stock solution of (Z)-3-hepten-2-one in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions in an odor-free medium (e.g., deionized water or air) with a constant dilution factor (e.g., 1:2 or 1:3). The concentration range should span from well below the expected threshold to clearly detectable.
2. Test Procedure (3-Alternative Forced Choice - 3-AFC):
-
For each concentration step, present the panelist with three samples: two blanks (medium only) and one containing the odorant.
-
The panelist's task is to identify the "odd" sample (the one with the odor).
-
Present the concentrations in an ascending order.
-
A correct identification is recorded as '1', an incorrect one as '0'.
-
The test for an individual is terminated after a predetermined number of consecutive correct identifications (e.g., three).
3. Data Analysis:
-
The individual threshold is calculated as the geometric mean of the last concentration at which an incorrect identification was made and the first concentration at which a correct identification was made in the consecutive series.
-
The group threshold is the geometric mean of the individual thresholds.
Olfactory Signaling Pathway
The perception of (Z)-3-hepten-2-one, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[11] While the specific receptor(s) for (Z)-3-hepten-2-one are not definitively identified, the general signaling cascade is well-understood. The presence of a carbonyl group and a carbon-carbon double bond in its structure are key features for receptor binding and activation.[12][13]
Proposed Olfactory Signaling Pathway for (Z)-3-Hepten-2-one:
Caption: Olfactory Signaling Pathway.
Pathway Description:
-
(Z)-3-Hepten-2-one binds to a specific olfactory receptor (OR) on the surface of an olfactory sensory neuron.
-
This binding causes a conformational change in the OR , which in turn activates an associated G-protein (G_olf).
-
The activated G-protein stimulates adenylyl cyclase .
-
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP) , leading to an increase in intracellular cAMP concentration.
-
cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels .
-
This allows for an influx of sodium (Na⁺) and calcium (Ca²⁺) ions , leading to depolarization of the neuron's membrane.
-
If the depolarization reaches a certain threshold, it triggers an action potential , which is transmitted along the axon to the olfactory bulb in the brain, resulting in the perception of the odor.
References
- 1. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]
- 2. 3-hepten-2-one, 1119-44-4 [thegoodscentscompany.com]
- 3. 3-Hepten-2-one, (Z)- | C7H12O | CID 5364577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative Descriptive Analysis [sensorysociety.org]
- 5. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. img.antpedia.com [img.antpedia.com]
- 10. course.cutm.ac.in [course.cutm.ac.in]
- 11. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 12. Test of the Binding Threshold Hypothesis for olfactory receptors: Explanation of the differential binding of ketones to the mouse and human orthologs of olfactory receptor 912-93 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Olfactory Psychometric Functions for Homologous 2-Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Z)-3-Hepten-2-one in the Synthesis of Chiral Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (Z)-3-hepten-2-one as a prochiral substrate in asymmetric synthesis, focusing on the generation of chiral β-substituted ketones. The primary transformation highlighted is the asymmetric conjugate addition, a powerful carbon-carbon bond-forming reaction.
Introduction
(Z)-3-Hepten-2-one is a versatile α,β-unsaturated ketone that serves as a key building block in the synthesis of complex chiral molecules. Its conjugated double bond is susceptible to nucleophilic attack, and when conducted in the presence of a chiral catalyst, this addition can proceed with high enantioselectivity. The resulting chiral ketones are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds, where specific stereoisomers are often required for desired therapeutic effects. The development of catalytic asymmetric methods to control the stereochemical outcome of reactions involving such substrates is a significant area of research in organic synthesis.
The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated ketones is a well-established and reliable method for the enantioselective formation of carbon-carbon bonds.[1] Chiral phosphoramidite ligands, in particular, have demonstrated high efficiency in achieving excellent enantioselectivity in the addition of organozinc reagents to both cyclic and acyclic enones.[2]
Key Applications
The primary application of (Z)-3-hepten-2-one in chiral synthesis is the asymmetric conjugate addition (Michael addition) . This reaction involves the 1,4-addition of a nucleophile to the β-position of the enone, creating a new stereocenter. A variety of nucleophiles can be employed, including organozinc reagents, Grignard reagents, and organoboranes, in conjunction with a chiral catalyst system.
Logical Workflow for Asymmetric Conjugate Addition
Caption: General workflow for the asymmetric conjugate addition to (Z)-3-hepten-2-one.
Quantitative Data Summary
The following table summarizes representative data for the copper-catalyzed asymmetric conjugate addition of diethylzinc to an acyclic enone, which serves as a model for the reaction with (Z)-3-hepten-2-one. The data is based on established protocols for similar substrates.[1]
| Entry | Substrate (Enone) | Ligand | Nucleophile | Yield (%) | ee (%) |
| 1 | Chalcone | (S,R,R)-L1 | Diethylzinc | >95 | 98 |
| 2 | Chalcone | (S,S,S)-L1 | Diethylzinc | >95 | 96 |
| 3 | Cyclohexenone | (S,R,R)-L1 | Diethylzinc | >98 | 98 |
L1 : A specific peptide-based phosphoramidite ligand. Data illustrates the high yields and enantioselectivities achievable with this catalyst system.
Experimental Protocols
This section provides a detailed protocol for the copper-catalyzed asymmetric conjugate addition of diethylzinc to an acyclic α,β-unsaturated ketone, which can be adapted for (Z)-3-hepten-2-one.
Protocol 1: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral Phosphoramidite Ligand (e.g., a derivative of BINOL)
-
(Z)-3-Hepten-2-one
-
Diethylzinc (1.0 M solution in hexanes)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware for air-sensitive techniques
Experimental Workflow Diagram
Caption: Step-by-step workflow for the asymmetric conjugate addition protocol.
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add copper(II) trifluoromethanesulfonate (e.g., 10.9 mg, 0.030 mmol) and the chiral phosphoramidite ligand (e.g., 26.0 mg, 0.065 mmol).
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 1 hour. A colorless solution should be formed.
-
-
Reaction Setup:
-
Cool the catalyst solution to -20 °C using a suitable cooling bath.
-
To this cooled solution, add (Z)-3-hepten-2-one (1.2 mmol).
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (1.5 equivalents) dropwise over 5-10 minutes.
-
-
Reaction:
-
Stir the reaction mixture at -20 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (25 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/diethyl ether gradient) to afford the chiral β-substituted ketone.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Proposed Catalytic Cycle
The following diagram illustrates the proposed mechanism for the copper-catalyzed conjugate addition of a dialkylzinc reagent.
Caption: Proposed catalytic cycle for the copper-catalyzed conjugate addition.
Disclaimer: The provided protocols are based on established chemical literature and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions must be taken. The specific yields and enantioselectivities for (Z)-3-hepten-2-one may vary and require optimization.
References
Application Notes and Protocols for Michael Addition Reactions Involving (Z)-3-Hepten-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Michael addition reaction of various nucleophiles to (Z)-3-Hepten-2-one, a key reaction in the synthesis of complex organic molecules and potential pharmaceutical agents. The protocols are based on established methodologies for Michael additions to α,β-unsaturated ketones and can be adapted for specific research and development needs.
Introduction
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. It involves the addition of a nucleophile (Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (Michael acceptor).[1][2][3][4] (Z)-3-Hepten-2-one is a versatile Michael acceptor, and its adducts are valuable intermediates in the synthesis of various target molecules, including those with potential biological activity. This document outlines protocols for the Michael addition of thiols, amines, and malonates to (Z)-3-Hepten-2-one.
Physicochemical Data for (Z)-3-Hepten-2-one
A clear understanding of the starting material's properties is crucial for reaction setup and analysis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [5] |
| Molecular Weight | 112.17 g/mol | [5] |
| IUPAC Name | (Z)-hept-3-en-2-one | [5] |
| CAS Number | 69668-88-8 | [5] |
Protocol 1: Thiol-Michael Addition of Thiophenol to (Z)-3-Hepten-2-one
This protocol describes the conjugate addition of a thiol to (Z)-3-Hepten-2-one. Thiol-Michael additions are known for their high efficiency and are valuable in the synthesis of sulfur-containing compounds.[1][2]
Reaction Scheme
Caption: Thiol-Michael addition to (Z)-3-Hepten-2-one.
Materials
-
(Z)-3-Hepten-2-one (1.0 mmol, 112.2 mg)
-
Thiophenol (1.2 mmol, 132.2 mg, 122 µL)
-
Triethylamine (Et₃N) (0.1 mmol, 10.1 mg, 14 µL)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Experimental Protocol
-
To a stirred solution of (Z)-3-Hepten-2-one (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add thiophenol (1.2 mmol).
-
Add triethylamine (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(phenylthio)heptan-2-one.
Expected Results
| Entry | Michael Donor | Michael Acceptor | Product | Yield (%) |
| 1 | Thiophenol | (Z)-3-Hepten-2-one | 4-(Phenylthio)heptan-2-one | >90 |
Protocol 2: Aza-Michael Addition of Piperidine to (Z)-3-Hepten-2-one
The aza-Michael addition is a crucial method for the synthesis of β-amino carbonyl compounds, which are important building blocks in medicinal chemistry.[6]
Reaction Scheme
Caption: Aza-Michael addition to (Z)-3-Hepten-2-one.
Materials
-
(Z)-3-Hepten-2-one (1.0 mmol, 112.2 mg)
-
Piperidine (1.2 mmol, 102.2 mg, 119 µL)
-
Benzoic acid (0.1 mmol, 12.2 mg)
-
Toluene, anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Experimental Protocol
-
In a round-bottom flask, dissolve (Z)-3-Hepten-2-one (1.0 mmol) and benzoic acid (0.1 mmol) in anhydrous toluene (5 mL).
-
Add piperidine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield 4-(piperidin-1-yl)heptan-2-one.
Expected Results
| Entry | Michael Donor | Michael Acceptor | Product | Yield (%) |
| 1 | Piperidine | (Z)-3-Hepten-2-one | 4-(Piperidin-1-yl)heptan-2-one | 85-95 |
Protocol 3: Michael Addition of Diethyl Malonate to (Z)-3-Hepten-2-one
The addition of carbanions, such as those derived from malonic esters, is a classic Michael reaction for forming new carbon-carbon bonds, leading to 1,5-dicarbonyl compounds.[7][8]
Reaction Scheme
Caption: Malonate Michael addition to (Z)-3-Hepten-2-one.
Materials
-
(Z)-3-Hepten-2-one (1.0 mmol, 112.2 mg)
-
Diethyl malonate (1.1 mmol, 176.2 mg, 167 µL)
-
Sodium ethoxide (NaOEt) (20 mol%, 0.2 mmol, 13.6 mg)
-
Ethanol (EtOH), absolute (5 mL)
-
Dilute hydrochloric acid (HCl) (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Experimental Protocol
-
To a solution of sodium ethoxide (0.2 mmol) in absolute ethanol (2 mL) in a flame-dried flask under nitrogen, add diethyl malonate (1.1 mmol) dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C to form the enolate.
-
Add a solution of (Z)-3-Hepten-2-one (1.0 mmol) in absolute ethanol (3 mL) to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding dilute HCl (1 M) until the pH is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired Michael adduct.
Expected Results
| Entry | Michael Donor | Michael Acceptor | Product | Yield (%) |
| 1 | Diethyl Malonate | (Z)-3-Hepten-2-one | Diethyl 2-(1-methyl-3-oxohexyl)malonate | 80-90 |
Experimental Workflow Visualization
Caption: General workflow for Michael addition reactions.
Concluding Remarks
The provided protocols offer a foundation for conducting Michael addition reactions with (Z)-3-Hepten-2-one. Researchers and drug development professionals can utilize these methods to synthesize novel compounds and explore their potential applications. It is important to note that reaction conditions may require optimization based on the specific nucleophile and desired outcome. The stereochemistry of the starting enone and the reaction conditions can influence the stereochemical outcome of the addition, a critical consideration in the synthesis of chiral molecules. Further investigation into asymmetric variations of these reactions is encouraged for the development of enantiomerically pure compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 5. 3-Hepten-2-one, (Z)- | C7H12O | CID 5364577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Question Rephrased Provide a step-by-step mechanism for the Michael addi.. [askfilo.com]
Application Notes and Protocols for the Derivatization of (Z)-3-Hepten-2-one for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Hepten-2-one is a volatile unsaturated ketone that can be analyzed by various chromatographic techniques. However, for enhanced sensitivity and improved chromatographic performance, derivatization is often a necessary step. This document provides detailed application notes and protocols for the derivatization of (Z)-3-Hepten-2-one using three common reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, 2,4-Dinitrophenylhydrazine (DNPH) for High-Performance Liquid Chromatography (HPLC) with UV detection, and Dansylhydrazine for HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) with fluorescence or mass spectrometric detection.
Derivatization Strategies for (Z)-3-Hepten-2-one
The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as desired sensitivity, sample matrix, and available instrumentation. Below are detailed protocols for three robust derivatization methods.
PFBHA Derivatization for GC-MS Analysis
Application Note:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective derivatizing agent for aldehydes and ketones, converting them into their corresponding oximes. This method is particularly advantageous for GC-MS analysis due to several factors. The PFBHA derivatives are thermally stable, allowing for analysis at elevated temperatures without decomposition.[1] The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances the sensitivity of detection by an electron capture detector (ECD) or allows for sensitive detection in negative chemical ionization (NCI) mass spectrometry. The reaction with PFBHA is generally quantitative, even with conjugated aliphatic aldehydes.[1] The resulting oximes are readily separated by gas chromatography.[1]
Quantitative Data:
| Parameter | Typical Value | Reference Compound(s) |
| Recovery | 82 - 117% | Various carbonyls |
| Precision (RSD) | 2 - 16% | Various carbonyls |
| Limit of Detection (LOD) | < 0.13 µg/m³ (in air) | Various carbonyls |
| Linearity (R²) | > 0.99 | Various carbonyls |
Experimental Protocol:
Materials:
-
(Z)-3-Hepten-2-one standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent (e.g., Methanol, Acetonitrile, or Toluene)
-
Reagent water (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Heptane or other suitable extraction solvent
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of (Z)-3-hepten-2-one in the chosen solvent. Create a series of calibration standards by diluting the stock solution. For unknown samples, dissolve or extract the sample in a suitable solvent.
-
Derivatization Reaction:
-
To a 2 mL vial, add 1 mL of the standard or sample solution.
-
Add 100 µL of a 1 mg/mL PFBHA solution in water or methanol. The molar ratio of PFBHA to the ketone should be in excess to ensure complete reaction.
-
Adjust the pH of the solution to approximately 3-4 with dilute HCl.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
-
Extraction of the Derivative:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add 500 µL of heptane (or another suitable extraction solvent) to the vial.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.
-
Centrifuge briefly to separate the phases.
-
-
Sample Cleanup (Optional):
-
Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the final organic extract into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
-
-
Workflow Diagram:
Caption: PFBHA derivatization workflow for (Z)-3-hepten-2-one.
DNPH Derivatization for HPLC-UV Analysis
Application Note:
2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for the derivatization of carbonyl compounds. It reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives, which are highly chromophoric and can be readily detected by UV-Vis spectrophotometry, typically around 360 nm. This method is robust and has been standardized in various regulatory methods, such as EPA Method 8315A, for the analysis of carbonyl compounds in environmental samples.[2] The DNPH derivatives are well-suited for separation by reverse-phase HPLC.
Quantitative Data:
While specific data for (Z)-3-hepten-2-one is not provided in the search results, the following table presents typical performance characteristics for the analysis of other ketones using DNPH derivatization followed by HPLC-UV. These values can serve as a reliable estimate for method development.
| Parameter | Typical Value | Reference Compound(s) |
| Linearity (R²) | > 0.999 | Various carbonyls[3][4] |
| Limit of Detection (LOD) | 33.9 - 104.5 ng/mL | Various carbonyls[4] |
| Limit of Quantification (LOQ) | 181.2 - 396.8 ng/mL | Various carbonyls[4] |
Experimental Protocol:
Materials:
-
(Z)-3-Hepten-2-one standard
-
2,4-Dinitrophenylhydrazine (DNPH), recrystallized
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Reagent water (HPLC grade)
-
Vials with PTFE-lined caps
-
High-Performance Liquid Chromatograph with UV-Vis Detector (HPLC-UV)
Procedure:
-
DNPH Reagent Preparation: Prepare a saturated solution of recrystallized DNPH in acetonitrile containing a catalytic amount of acid (e.g., 1% v/v of 2N HCl). It is crucial to use purified DNPH to avoid background contamination.
-
Standard/Sample Preparation: Prepare a stock solution of (Z)-3-hepten-2-one in acetonitrile. Create a series of calibration standards by diluting the stock solution. For unknown samples, dissolve or extract the sample in acetonitrile.
-
Derivatization Reaction:
-
In a vial, mix 1 mL of the standard or sample solution with 1 mL of the DNPH reagent.
-
Ensure the molar ratio of DNPH to the ketone is in large excess.
-
Cap the vial and allow the reaction to proceed at room temperature for at least 1 hour, or at a slightly elevated temperature (e.g., 40°C) for a shorter period to ensure complete reaction.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, the sample may be directly injected or diluted with the mobile phase if necessary.
-
-
HPLC-UV Analysis:
-
Inject an aliquot (e.g., 10 µL) of the derivatized solution into the HPLC system.
-
HPLC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
-
Workflow Diagram:
Caption: DNPH derivatization workflow for (Z)-3-hepten-2-one.
Dansylhydrazine Derivatization for Fluorescence/LC-MS Analysis
Application Note:
Dansylhydrazine is a fluorescent labeling reagent that reacts with aldehydes and ketones to form highly fluorescent dansylhydrazones. This derivatization significantly enhances the sensitivity of detection, particularly when using a fluorescence detector or electrospray ionization mass spectrometry (ESI-MS). The dansyl group provides a permanent positive charge, which improves ionization efficiency in ESI-MS.[5] This method is ideal for trace-level analysis of ketones in complex biological or environmental matrices.
Quantitative Data:
Specific quantitative data for the dansylhydrazine derivative of (Z)-3-hepten-2-one is not available in the provided search results. However, studies on other ketones have shown a significant increase in MS signal intensity after derivatization.
| Parameter | Observation | Reference Compound(s) |
| MS Signal Enhancement | ~15-fold to ~940-fold increase | Androsterone to 2-butanone[5] |
| Fluorescence | λex ~340 nm; λem ~525 nm (in ethanol) | Dansylhydrazine |
Experimental Protocol:
Materials:
-
(Z)-3-Hepten-2-one standard
-
Dansylhydrazine
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA) or another suitable acid catalyst
-
Reagent water (HPLC grade)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Liquid Chromatograph with Fluorescence Detector and/or Mass Spectrometer (LC-FLD/MS)
Procedure:
-
Dansylhydrazine Reagent Preparation: Prepare a 1 mg/mL solution of dansylhydrazine in acetonitrile.
-
Standard/Sample Preparation: Prepare a stock solution of (Z)-3-hepten-2-one in acetonitrile. Create a series of calibration standards by diluting the stock solution. For unknown samples, dissolve or extract the sample in acetonitrile.
-
Derivatization Reaction:
-
To a vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of the dansylhydrazine reagent solution.
-
Add 10 µL of a 10% (w/v) TCA solution in acetonitrile as a catalyst.
-
Cap the vial and heat at 60°C for 30 minutes.
-
-
Sample Preparation for LC-FLD/MS:
-
After the reaction, cool the vial to room temperature.
-
The reaction mixture can be diluted with the initial mobile phase before injection.
-
-
LC-FLD/MS Analysis:
-
Inject an aliquot (e.g., 5 µL) of the derivatized solution into the LC system.
-
LC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Fluorescence Detection (example):
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 525 nm
-
-
MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecular ion of the dansylhydrazone derivative of (Z)-3-hepten-2-one.
-
-
Workflow Diagram:
Caption: Dansylhydrazine derivatization workflow.
References
Application Notes and Protocols for the Quantification of (Z)-3-Hepten-2-one in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Hepten-2-one is a volatile organic compound (VOC) belonging to the class of enones, characterized by a grassy, green odor.[1] While its presence has been noted in some natural sources and mouse urine, its origin and clinical significance in humans are not yet fully understood.[2] The Human Metabolome Database lists 3-Hepten-2-one as an expected but not yet quantified metabolite in humans.[1] As interest in the role of the metabolome, and specifically the volatilome, in health and disease grows, robust analytical methods for the quantification of such compounds in complex biological matrices like blood, plasma, and urine are essential for biomarker discovery and validation.[3][4]
This document provides detailed application notes and protocols for the quantification of (Z)-3-Hepten-2-one using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), a highly suitable technique for the analysis of volatile compounds in complex biological samples.[5][6]
Analytical Approach: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is the recommended technique for the quantification of (Z)-3-Hepten-2-one in biological matrices due to its ability to selectively extract volatile analytes from the non-volatile matrix components, thereby reducing matrix effects and protecting the analytical instrument.[5] This method involves heating the biological sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS for separation and detection.
Experimental Protocols
Sample Collection and Handling
a. Blood/Plasma:
-
Collect whole blood via venipuncture into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
To obtain plasma, centrifuge the whole blood samples shortly after collection.
-
For serum, collect blood in tubes without anticoagulant and allow it to clot before centrifugation.
-
It is crucial to avoid hemolysis (red tinge in plasma/serum) as it can release interfering compounds from red blood cells.
-
Aliquots of plasma or serum should be stored at -80°C until analysis to minimize the degradation or loss of volatile compounds. Avoid repeated freeze-thaw cycles.
b. Urine:
-
Collect mid-stream urine samples in sterile containers.
-
Centrifuge the urine to remove any sediment or cells.
-
Store aliquots of the supernatant at -80°C until analysis.
Sample Preparation for HS-GC-MS Analysis
This protocol is adapted from methodologies for the analysis of volatile ketones in blood.[5][6]
Reagents and Materials:
-
(Z)-3-Hepten-2-one analytical standard
-
Internal Standard (IS): A deuterated analog or a structurally similar compound not expected to be in the sample (e.g., 2-Heptanone-d3).
-
Saturated Sodium Chloride (NaCl) solution
-
Phosphate buffer (pH 7.4)
-
20 mL headspace vials with PTFE-faced septa
Procedure:
-
Sample Thawing: Thaw frozen plasma or urine samples on ice.
-
Aliquoting: In a 20 mL headspace vial, add 1.0 mL of the biological sample (plasma or urine).
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, quality control, and calibration standard.
-
Matrix Modification: To enhance the release of volatile compounds from the matrix, add 1.0 mL of saturated NaCl solution. Salting out reduces the solubility of organic compounds in the aqueous phase, promoting their transfer to the headspace.
-
pH Adjustment (for urine): For urine samples, adjust the pH to approximately 7.4 with phosphate buffer to ensure consistent partitioning of the analyte.
-
Vial Sealing: Immediately seal the vial with a PTFE-faced septum and crimp cap.
-
Vortexing: Gently vortex the sample for 10-15 seconds to ensure thorough mixing.
HS-GC-MS Instrumentation and Conditions
The following are representative instrumental parameters. Optimization will be required for specific instrumentation.
-
Headspace Autosampler:
-
Incubation Temperature: 70°C
-
Incubation Time: 30 minutes
-
Injection Volume: 1 mL of headspace gas
-
-
Gas Chromatograph (GC):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm i.d. x 1.4 µm film thickness) is suitable for separating ketones.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 25°C/min to 240°C, hold for 5 minutes
-
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for (Z)-3-Hepten-2-one (e.g., m/z 55, 43, 112) and the internal standard.
-
Method Validation and Data Presentation
A full method validation should be performed according to regulatory guidelines. The following table summarizes representative quantitative data that should be obtained during method validation for the analysis of (Z)-3-Hepten-2-one in human plasma and urine.
| Parameter | Human Plasma | Human Urine |
| Linearity Range | 1 - 500 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Matrix Effect | To be assessed | To be assessed |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles | Stable for at least 3 cycles |
Note: The values presented in this table are for illustrative purposes and must be experimentally determined during method validation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of (Z)-3-Hepten-2-one.
Relevant Biological Pathway: Ketogenesis
(Z)-3-Hepten-2-one is a ketone. While its specific metabolic origin is unknown, endogenous ketones are produced in the liver from the breakdown of fatty acids through a process called ketogenesis. This pathway is particularly active during periods of low carbohydrate availability, such as fasting or a ketogenic diet.
Caption: Simplified pathway of ketogenesis in the liver.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hepten-2-one (HMDB0031486) [hmdb.ca]
- 2. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]
- 3. Profiling volatile organic compounds from human plasma using GC × GC-ToFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of (Z)-3-Hepten-2-one in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Z)-3-Hepten-2-one is a versatile α,β-unsaturated ketone that serves as a valuable starting material in a variety of multi-step organic syntheses. Its conjugated enone functionality allows for a range of chemical transformations, making it a key building block in the construction of complex molecular architectures, including chiral amines and enantioenriched non-natural nucleoside analogues with potential biological activities.[1] This document provides detailed application notes and experimental protocols for the use of (Z)-3-hepten-2-one in such synthetic endeavors.
Synthesis of Chiral Amines via Asymmetric Amination
Chiral amines are crucial components in many pharmaceutical compounds. A powerful method for their synthesis is the asymmetric amination of prochiral ketones using transaminases. This biocatalytic approach offers high enantioselectivity under mild reaction conditions. A multi-step synthesis can be envisioned where (Z)-3-hepten-2-one is first converted to a saturated ketone, which then undergoes enzymatic amination.
Application Note:
This two-step pathway leverages the reactivity of the enone system of (Z)-3-hepten-2-one. The initial step involves the reduction of the carbon-carbon double bond to yield heptan-2-one. This saturated ketone can then serve as a substrate for a ω-transaminase to produce the corresponding chiral amine with high enantiomeric excess. The choice of transaminase (either (R)- or (S)-selective) determines the stereochemistry of the final product. The reaction equilibrium can be challenging, but strategies such as the removal of the pyruvate by-product using lactate dehydrogenase can significantly improve the yield.[2]
Experimental Protocols:
Step 1: Reduction of (Z)-3-Hepten-2-one to Heptan-2-one
A general protocol for the selective reduction of the alkene moiety in an enone can be achieved through catalytic hydrogenation.
-
Materials:
-
(Z)-3-Hepten-2-one
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve (Z)-3-hepten-2-one in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield heptan-2-one. The product can be purified further by distillation if necessary.
-
Step 2: Asymmetric Amination of Heptan-2-one using ω-Transaminase
This protocol is a general guideline for the enzymatic amination of a prochiral ketone.
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing the buffer, L-alanine, and a catalytic amount of PLP.
-
Add the ω-transaminase enzyme preparation.
-
If using a pyruvate removal system, add LDH and NADH.
-
Add the heptan-2-one substrate to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.
-
Monitor the formation of the chiral amine product using an appropriate analytical method (e.g., chiral GC or HPLC).
-
Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent (e.g., by adjusting the pH or adding an organic solvent).
-
Extract the chiral amine product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
The enantiomeric excess of the product should be determined by chiral chromatography.
-
| Step | Product | Typical Yield | Key Parameters |
| 1 | Heptan-2-one | >95% | Catalyst loading, hydrogen pressure, reaction time |
| 2 | (S)- or (R)-Heptan-2-amine | 90-99% (with pyruvate removal)[2] | Enzyme selection, pH, temperature, amino donor concentration |
Logical Workflow for Chiral Amine Synthesis:
References
Application Notes and Protocols: Electrophysiological Response of Insect Antennae to (Z)-3-Hepten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables present hypothetical quantitative data for the electrophysiological and behavioral responses of a model insect species to (Z)-3-Hepten-2-one. These tables are intended to be illustrative of how such data should be structured for clear comparison and interpretation.
Table 1: Electroantennogram (EAG) Response to (Z)-3-Hepten-2-one
| Concentration (µg/µL) | Mean EAG Amplitude (mV) ± SEM (n=10) |
| 0.001 | 0.12 ± 0.03 |
| 0.01 | 0.35 ± 0.06 |
| 0.1 | 0.88 ± 0.12 |
| 1 | 1.54 ± 0.21 |
| 10 | 2.15 ± 0.29 |
| 100 (Control: Hexane) | 0.05 ± 0.01 |
Table 2: Single Sensillum Recording (SSR) from Olfactory Sensory Neurons (OSNs) in Response to (Z)-3-Hepten-2-one
| Sensillum Type | Neuron | Odorant (1 µg) | Spike Frequency (spikes/s) ± SEM (n=8) | Response Type |
| Basiconic Sensillum A | OSN 1 | (Z)-3-Hepten-2-one | 85 ± 9 | Excitation |
| Basiconic Sensillum A | OSN 2 | (Z)-3-Hepten-2-one | 5 ± 2 | No significant response |
| Trichoid Sensillum B | OSN 1 | (Z)-3-Hepten-2-one | 10 ± 3 | No significant response |
| Control (Hexane) | OSN 1 | Hexane | 8 ± 2 | Spontaneous activity |
Table 3: Behavioral Response in a Y-Tube Olfactometer to (Z)-3-Hepten-2-one
| Odor Source | % Insects Choosing Odor Arm (n=50) | % Insects Choosing Control Arm (n=50) | No Choice (%) | P-value (Chi-square test) |
| (Z)-3-Hepten-2-one (1 µg) | 72 | 28 | 0 | < 0.01 |
| (Z)-3-Hepten-2-one (10 µg) | 85 | 15 | 0 | < 0.001 |
| Control (Hexane vs. Air) | 52 | 48 | 0 | > 0.05 (not significant) |
Experimental Protocols
Electroantennogram (EAG) Recording
Objective: To measure the overall olfactory response of the insect antenna to (Z)-3-Hepten-2-one. The EAG represents the summed potential of all responding olfactory sensory neurons.[1]
Materials:
-
Intact insect
-
(Z)-3-Hepten-2-one (high purity)
-
Hexane (solvent)
-
Filter paper strips (1 cm x 2 cm)
-
Pasteur pipettes
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Electrode holder
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Amplifier and data acquisition system (e.g., IDAC-2)
-
Humidified and purified air stream
-
Faraday cage
Protocol:
-
Insect Preparation:
-
Anesthetize the insect by chilling on ice.
-
Carefully excise one antenna at the base.
-
Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end.
-
Alternatively, for whole-insect preparations, immobilize the insect using wax or a pipette tip, with the head and antennae exposed. Insert the reference electrode into the head capsule or an eye, and the recording electrode can be a saline-filled glass capillary gently touching the tip of the antenna.
-
-
Odorant Preparation:
-
Prepare serial dilutions of (Z)-3-Hepten-2-one in hexane (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL).
-
Apply 10 µL of each dilution onto a filter paper strip.
-
Allow the solvent to evaporate for 30 seconds.
-
Insert the filter paper into a Pasteur pipette.
-
-
Recording:
-
Place the prepared antenna or insect within a Faraday cage to minimize electrical noise.
-
Position the outlet of a continuous, humidified air stream (e.g., 0.5 L/min) directed over the antenna.
-
Insert the tip of the odorant-containing Pasteur pipette into a hole in the main air tube.
-
Deliver a pulse of odorized air (e.g., 0.5 seconds) by puffing air through the Pasteur pipette using a stimulus controller.
-
Record the resulting depolarization of the antenna using the amplifier and data acquisition software.
-
Present the different concentrations in a randomized order, with a sufficient interval between stimulations (e.g., 30-60 seconds) to allow the receptors to recover.
-
Use a hexane-only control to measure the response to the solvent.
-
-
Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each stimulus.
-
Subtract the average response to the hexane control from the responses to (Z)-3-Hepten-2-one to obtain the net response.
-
Calculate the mean and standard error of the mean (SEM) for each concentration across multiple replicates.
-
Single Sensillum Recording (SSR)
Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing detailed information about the specificity and sensitivity of different neuron types to (Z)-3-Hepten-2-one.[2]
Materials:
-
Same as for EAG, with the addition of:
-
Tungsten electrodes (sharpened electrolytically)
-
High-magnification microscope with a stable platform
-
Spike sorting software
Protocol:
-
Insect Preparation:
-
Immobilize the insect as described for whole-insect EAG. The stability of the preparation is critical.
-
Fix the antenna to a coverslip or a holder using double-sided tape or wax to prevent movement.
-
-
Recording:
-
Under high magnification, insert a sharpened tungsten reference electrode into the insect's eye.
-
Carefully advance a sharpened tungsten recording electrode using a micromanipulator to pierce the cuticle at the base of a target sensillum (e.g., basiconic or trichoid sensillum).
-
Successful insertion is indicated by the appearance of spontaneous action potentials (spikes).
-
-
Odorant Stimulation:
-
Deliver odorant stimuli as described for EAG, using a constant flow of humidified air over the antenna and puffing the odorant into this airstream.
-
-
Data Analysis:
-
Record the neuronal activity before, during, and after the stimulus.
-
Use spike sorting software to distinguish between the spikes of different OSNs within the same sensillum, based on amplitude and shape.
-
Calculate the spike frequency (spikes per second) during the stimulus period.
-
Subtract the pre-stimulus (spontaneous) firing rate from the stimulus-evoked firing rate to determine the net response.
-
Categorize the response as excitation (increase in spike frequency), inhibition (decrease in spike frequency), or no response.
-
Y-Tube Olfactometer Bioassay
Objective: To assess the behavioral response of the insect to (Z)-3-Hepten-2-one, determining if it acts as an attractant or repellent.
Materials:
-
Glass Y-tube olfactometer
-
Air pump and flow meters
-
Charcoal-filtered and humidified air
-
(Z)-3-Hepten-2-one and solvent (hexane)
-
Filter paper
-
Insects (e.g., 20-30 individuals per trial)
Protocol:
-
Setup:
-
Connect the Y-tube to a purified and humidified air source, ensuring equal airflow (e.g., 0.2 L/min) through both arms.
-
Place the olfactometer in a controlled environment with uniform lighting and temperature.
-
-
Odorant Application:
-
Apply a specific amount of (Z)-3-Hepten-2-one solution to a filter paper and place it in the odor chamber of one arm of the olfactometer.
-
Place a filter paper with the solvent (hexane) alone in the other arm as a control.
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance down one of the arms (e.g., past a designated line).
-
If no choice is made within the time limit, it is recorded as "no choice."
-
After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors. Rotate the position of the odor and control arms between trials to avoid positional bias.
-
-
Data Analysis:
-
Record the number of insects choosing the odor arm versus the control arm.
-
Use a Chi-square test to determine if there is a statistically significant preference for the (Z)-3-Hepten-2-one.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (Z)-3-Hepten-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals engaged in the stereoselective synthesis of (Z)-3-Hepten-2-one. The following information is designed to address common challenges and provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing (Z)-3-Hepten-2-one?
The primary challenge is controlling the stereoselectivity to favor the desired (Z)-isomer over the thermodynamically more stable (E)-isomer.[1][2] Many standard olefination reactions, like the conventional Horner-Wadsworth-Emmons (HWE) reaction, tend to produce the (E)-alkene as the major product.[3][4]
Q2: Which synthetic routes are recommended for achieving high Z-selectivity?
For high Z-selectivity in the synthesis of α,β-unsaturated ketones like (Z)-3-Hepten-2-one, the Still-Gennari olefination is the most reliable and widely cited method.[5][6][7] This reaction is a modification of the Horner-Wadsworth-Emmons reaction that employs phosphonates with electron-withdrawing groups, which favors kinetic control and the formation of the (Z)-alkene.[1][2] While the Wittig reaction with unstabilized ylides can also yield (Z)-alkenes, its use for α,β-unsaturated ketones can be problematic due to the stabilized nature of the required ylide, which often leads to poor Z-selectivity.[8]
Q3: How do I prepare the necessary reagent for the Still-Gennari synthesis of (Z)-3-Hepten-2-one?
The key reagent is bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate. A general and practical route for the preparation of such bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates starting from the corresponding dimethyl 2-oxoalkylphosphonates has been developed.[1] The synthesis involves a three-step sequence of trimethylsilylation, chlorination with oxalyl chloride, and subsequent trifluoroethylation.[1] Alternatively, these reagents can be prepared by the acylation of bis(2,2,2-trifluoroethyl) methylphosphonate.[1]
Q4: How can I purify (Z)-3-Hepten-2-one from its (E)-isomer?
Separation of (E) and (Z) isomers can be challenging but is typically achieved using chromatographic techniques.[4][9]
-
Column Chromatography: Standard silica gel chromatography can be effective, but resolution may vary.
-
Silver Nitrate Impregnated Silica Gel: For difficult separations, silica gel impregnated with silver nitrate can enhance the separation of E/Z isomers due to the differential interaction of the silver ions with the π-bonds of the alkenes.[4]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a C18 stationary phase is another powerful method for separating isomers.[9][10]
Q5: How can I confirm the stereochemistry and determine the Z/E ratio of my product?
Proton NMR (¹H NMR) spectroscopy is the most effective method. The coupling constant (J-value) between the vinylic protons is diagnostic of the alkene geometry.
-
For the (Z)-isomer , the coupling constant between the olefinic protons is typically smaller (around 12 Hz).
-
For the (E)-isomer , the coupling constant is larger (around 16 Hz). The Z/E ratio can be determined by integrating the signals corresponding to each isomer in the ¹H NMR spectrum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z:E Selectivity | Suboptimal Reaction Conditions: The Still-Gennari olefination is highly sensitive to the base and solvent system. Use of non-dissociating bases or the wrong solvent can lead to equilibration and favor the (E)-isomer. | Ensure the use of a strong, dissociating base system such as potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 in tetrahydrofuran (THF).[2][6] Maintain a low reaction temperature (typically -78 °C) to ensure kinetic control. |
| Incorrect Phosphonate Reagent: Standard HWE reagents (e.g., diethyl phosphonates) strongly favor the (E)-isomer. | Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate, as per the Still-Gennari protocol.[5][6] | |
| Low or No Product Yield | Inactive Reagents: The phosphonate carbanion may not be forming efficiently due to old or impure base. Butyraldehyde can also degrade or polymerize. | Use freshly opened or purified base. Ensure the butyraldehyde is distilled and pure before use. |
| Steric Hindrance: Although less of an issue with aldehydes, significant steric bulk on the phosphonate reagent could hinder the reaction. | The acetyl group on the phosphonate is relatively small, so this is less likely. However, ensure the reaction is allowed to proceed for a sufficient time. | |
| Formation of Side Products | Aldol Condensation: Self-condensation of butyraldehyde or reaction of the enolate of 3-hepten-2-one can occur if the reaction conditions are not well-controlled. | Add the base to a solution of the aldehyde and the phosphonate at low temperature to ensure the olefination is the primary reaction pathway. |
| Decomposition of Reagents or Product: The phosphonate ylide or the enone product may be unstable under the reaction conditions. | Maintain inert atmosphere (e.g., argon or nitrogen) and low temperatures throughout the reaction. Quench the reaction carefully once complete. | |
| Difficulty in Purification | Triphenylphosphine Oxide Byproduct (Wittig): If using a Wittig-type approach, removal of triphenylphosphine oxide can be difficult. | Recrystallization or column chromatography can be used. Triphenylphosphine oxide is generally more polar than the enone product. |
| Co-elution of Isomers: The (Z) and (E) isomers may have very similar polarities, making chromatographic separation difficult. | Use silver nitrate-impregnated silica gel for column chromatography or employ preparative HPLC with a suitable stationary phase (e.g., C18).[4][10] |
Quantitative Data Summary
The following table summarizes typical yields and Z:E ratios achieved in Still-Gennari and related Z-selective HWE reactions with various aldehydes, which can serve as a benchmark for the synthesis of (Z)-3-Hepten-2-one.
| Aldehyde | Phosphonate Reagent | Base/Solvent System | Yield (%) | Z:E Ratio | Reference |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 / THF | 78 | 15.5:1 | |
| Octanal | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH / THF | - | 88:12 | [1][2] |
| Benzaldehyde | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH / THF | >95 | 97:3 | [1][2] |
| Cinnamaldehyde | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH / THF | 81 | 91:9 | [1][2] |
| N-Boc-prolinal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH / THF | 96 | 96:4 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate (Still-Gennari Reagent Analogue)
This protocol is adapted from established procedures for similar phosphonates.[1]
-
Preparation of the Phosphonate Dichloride: Start with commercially available dimethyl (2-oxopropyl)phosphonate. Treat it with a chlorinating agent like oxalyl chloride or phosphorus pentachloride to form the corresponding phosphonyl dichloride. This step should be performed under anhydrous conditions.
-
Trifluoroethoxylation: In a separate flask, prepare a solution of sodium trifluoroethoxide by reacting 2,2,2-trifluoroethanol with a strong base like sodium hydride in anhydrous THF.
-
Reaction: Slowly add the phosphonyl dichloride to the sodium trifluoroethoxide solution at low temperature (e.g., 0 °C to -78 °C).
-
Workup and Purification: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by vacuum distillation or column chromatography.
Protocol 2: Still-Gennari Synthesis of (Z)-3-Hepten-2-one
This is a representative protocol based on the Still-Gennari olefination of aldehydes.[6]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve bis(2,2,2-trifluoroethyl) (2-oxopropyl)phosphonate (1.2-1.5 equivalents) and 18-crown-6 (1.5-2.0 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Aldehyde Addition: Add freshly distilled butyraldehyde (1.0 equivalent) to the cooled solution.
-
Base Addition: Prepare a solution of KHMDS (1.1-1.3 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the (Z)-3-Hepten-2-one from the (E)-isomer and any byproducts.
Visualizations
Still-Gennari Olefination Workflow
Caption: Workflow for the Still-Gennari synthesis of (Z)-3-Hepten-2-one.
Logical Relationship of Factors Affecting Z-Selectivity
Caption: Key factors influencing high (Z)-selectivity in the Still-Gennari olefination.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Still-Gennari Olefination [ch.ic.ac.uk]
- 6. Still–Gennari Olefination and its Applications in Organic Synthesis [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. ymc.eu [ymc.eu]
- 11. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (Z)-3-Hepten-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (Z)-3-Hepten-2-one from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of (Z)-3-Hepten-2-one?
A1: Common impurities depend on the synthetic route.
-
From Alkyne Hydrogenation: If synthesized by the partial hydrogenation of 3-heptyn-2-one using a Lindlar catalyst, the primary impurities are the starting material (3-heptyn-2-one), the corresponding (E)-isomer, and potentially over-reduced heptan-2-one.
-
From Aldol Condensation: Synthesis via aldol condensation of butanal and acetone can result in the formation of the (E)-isomer, as well as byproducts from the self-condensation of acetone.[1]
Q2: What are the key physical properties to consider for the purification of (Z)-3-Hepten-2-one?
A2: The boiling points of the (Z) and (E) isomers are very close, making their separation by standard distillation challenging. The distinct electronic properties of the cis and trans double bonds are key for chromatographic separations.
Physical Properties of 3-Hepten-2-one Isomers
| Property | (Z)-3-Hepten-2-one | (E)-3-Hepten-2-one |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [2] | 112.17 g/mol [3] |
| Boiling Point | 63 °C at 13 mmHg[3] | Not specified |
| Appearance | Colorless oily liquid[4] | Colorless oily liquid[3] |
| Odor | Powerful grassy-green, pungent[4] | Powerful grassy-green, pungent[3] |
Q3: Which purification techniques are most effective for separating (Z)- and (E)-3-Hepten-2-one isomers?
A3: Due to the close boiling points, chromatographic methods are generally more effective than distillation for achieving high purity of the (Z)-isomer.
-
Argentation Chromatography: This technique utilizes the interaction between the π-electrons of the double bond and silver ions. The (Z)-isomer, being less sterically hindered, typically forms a stronger complex with the silver ions and is retained more strongly on the column.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with specialized columns can effectively separate the isomers.
-
Fractional Distillation under Reduced Pressure: This can be used for initial bulk purification, but achieving high isomeric purity is difficult.
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is not separating the (Z) and (E) isomers effectively. What can I do?
A:
-
Problem: The boiling points of the (Z) and (E) isomers are very close, making separation by distillation inherently difficult.[5]
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[6]
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time.
-
Reduce Pressure: Perform the distillation under a higher vacuum to lower the boiling points and potentially increase the boiling point difference between the isomers.
-
Combine Techniques: Use fractional distillation for initial enrichment of the (Z)-isomer, followed by a chromatographic method for final purification to high purity.
-
Column Chromatography
Q: The (Z) and (E) isomers are co-eluting during standard silica gel column chromatography. How can I improve the separation?
A:
-
Problem: Standard silica gel often does not provide sufficient selectivity to separate geometric isomers with similar polarities.
-
Solution:
-
Argentation Chromatography: This is the most recommended method for separating cis/trans isomers.[7] Impregnate the silica gel with a silver salt (e.g., silver nitrate). The differential interaction of the silver ions with the π-bonds of the (Z) and (E) isomers allows for their separation. The (Z)-isomer is typically retained more strongly.
-
Optimize Mobile Phase: If using standard silica, a very non-polar mobile phase system (e.g., hexane with a very small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate) might provide some separation. A shallow gradient of the polar solvent can also be effective.
-
Q: I am observing peak tailing for (Z)-3-Hepten-2-one on my HPLC column. What is the cause and how can I fix it?
A:
-
Problem: Peak tailing in HPLC can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[8]
-
Troubleshooting Steps:
-
Check for Secondary Interactions: The ketone functional group in 3-hepten-2-one can have secondary interactions with residual silanol groups on a silica-based column.
-
Solution: Use a well-end-capped column. Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[8]
-
-
Evaluate for Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute the sample and inject a smaller volume.[2]
-
-
Ensure Mobile Phase Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent.
-
Solution: Dissolve the sample in the initial mobile phase composition.[8]
-
-
Check for Column Contamination or Damage: A contaminated guard column or a damaged analytical column can cause peak shape issues.
-
Solution: Replace the guard column. If the problem persists, try flushing the analytical column or replace it if necessary.[9]
-
-
Preventing Isomerization
Q: I am concerned about the isomerization of my (Z)-3-Hepten-2-one to the more stable (E)-isomer during purification. How can I prevent this?
A:
-
Problem: The (Z)-isomer can be sensitive to heat, light, and acidic or basic conditions, which can catalyze its conversion to the thermodynamically more stable (E)-isomer.[10][11]
-
Preventative Measures:
-
Temperature Control: Avoid excessive heat during all purification steps. Use reduced pressure for distillation to keep the temperature low.
-
pH Control: Neutralize the reaction mixture before purification. Avoid strongly acidic or basic conditions in your chromatography mobile phase unless specifically required for the separation mechanism.
-
Light Protection: Protect the sample from direct light, especially UV light, which can promote isomerization. Use amber vials and cover glassware with aluminum foil.
-
Inert Atmosphere: For highly sensitive applications, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to side reactions that promote isomerization.
-
Experimental Protocols
Argentation Column Chromatography
This protocol provides a general guideline for the separation of (Z)- and (E)-3-Hepten-2-one using a silver nitrate-impregnated silica gel column.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Acetone
-
Hexane
-
Ethyl acetate
-
Crude mixture of 3-hepten-2-one isomers
Procedure:
-
Preparation of Silver Nitrate-Impregnated Silica Gel:
-
Dissolve silver nitrate in deionized water to create a saturated solution.
-
In a fume hood, add the silica gel to the silver nitrate solution in a round-bottom flask. The amount of silver nitrate is typically 10-20% by weight of the silica gel.
-
Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Dry the silver nitrate-impregnated silica gel in a vacuum oven at 50-60 °C overnight, protected from light.
-
-
Column Packing:
-
Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Chromatography:
-
Dissolve the crude 3-hepten-2-one mixture in a minimal amount of the mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Carefully load the sample onto the top of the column.
-
Elute the column with a non-polar mobile phase system. A typical starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The polarity can be gradually increased if necessary.
-
Collect fractions and analyze them by GC or TLC to determine the composition. The (E)-isomer will elute first, followed by the more strongly retained (Z)-isomer.
-
-
Post-Purification:
-
Combine the fractions containing the pure (Z)-isomer.
-
Remove the solvent under reduced pressure.
-
Quantitative Data Example (Illustrative)
| Purification Method | Starting Isomer Ratio (Z:E) | Final Purity of (Z)-isomer | Yield of (Z)-isomer |
| Fractional Distillation | 60:40 | ~75-85% | 40-50% |
| Argentation Chromatography | 60:40 | >98% | 70-80% |
| Preparative HPLC | 60:40 | >99% | 60-70% |
Note: These are typical values and can vary significantly based on the specific experimental conditions.
Visualization
Experimental Workflow for Purification of (Z)-3-Hepten-2-one
Caption: General workflow for the purification of (Z)-3-Hepten-2-one.
References
- 1. US6232506B1 - Process for producing 6-methyl-3-hepten-2-one and 6-methyl-2-heptanone analogues, and process for producing phytone or isophytol - Google Patents [patents.google.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC故障排除指南 [sigmaaldrich.cn]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Photocatalyst-free visible light promoted E → Z isomerization of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of (Z)-3-Hepten-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the volatile ketone, (Z)-3-Hepten-2-one.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of (Z)-3-Hepten-2-one?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, (Z)-3-Hepten-2-one.[1][2] These components can include salts, lipids, proteins, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of (Z)-3-Hepten-2-one in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4][5][6] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][6] For a volatile compound like (Z)-3-Hepten-2-one, which may already have poor ionization efficiency, matrix effects can be particularly challenging.
Q2: Why is direct LC-MS/MS analysis of (Z)-3-Hepten-2-one challenging?
A2: Direct analysis of (Z)-3-Hepten-2-one, a neutral ketone, by LC-MS/MS is often difficult due to its poor ionization efficiency in common ion sources like electrospray ionization (ESI).[7] Furthermore, as a volatile organic compound (VOC), sample preparation techniques must be carefully selected to prevent its loss while effectively removing interfering matrix components.
Q3: What is chemical derivatization and how can it help in the analysis of (Z)-3-Hepten-2-one?
A3: Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties.[7][8] For ketones like (Z)-3-Hepten-2-one, derivatization can introduce a charged or easily ionizable group, significantly enhancing its ionization efficiency and, consequently, the sensitivity of the LC-MS/MS analysis.[1][7][9] It can also improve chromatographic retention and resolution from matrix interferences.[9]
Troubleshooting Guide
Issue 1: Poor sensitivity or no detectable peak for (Z)-3-Hepten-2-one.
| Possible Cause | Troubleshooting Step |
| Poor Ionization Efficiency | Consider chemical derivatization of the ketone group. Reagents such as Girard's Reagent T can introduce a permanently charged quaternary amine group, significantly improving signal in positive ESI mode.[7] |
| Analyte Loss During Sample Preparation | (Z)-3-Hepten-2-one is volatile. Avoid high temperatures and vigorous vortexing during extraction. Ensure sample collection and storage are in tightly sealed containers at low temperatures. |
| Ion Suppression | The presence of co-eluting matrix components can suppress the analyte signal.[2][10] See "Issue 2: Inconsistent or irreproducible results" for mitigation strategies. |
Issue 2: Inconsistent or irreproducible results (high variability in peak areas).
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Matrix components can vary between samples, leading to inconsistent ion suppression or enhancement.[5] Implement a more rigorous sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering compounds.[1] |
| Lack of Appropriate Internal Standard | An internal standard (IS) is crucial to compensate for variations in sample preparation and matrix effects.[3] Ideally, use a stable isotope-labeled (SIL) version of (Z)-3-Hepten-2-one. If a SIL-IS is unavailable, a structural analog that co-elutes can be used, but its ability to mimic the matrix effects on the analyte must be carefully validated.[3] |
| Chromatographic Co-elution | Optimize the LC method to better separate (Z)-3-Hepten-2-one from matrix interferences.[1] Adjusting the mobile phase gradient, changing the column chemistry, or modifying the mobile phase pH can alter the retention of both the analyte and interfering components. |
Issue 3: Peak splitting or shifting retention times.
| Possible Cause | Troubleshooting Step |
| Matrix-Induced Chromatographic Effects | High concentrations of matrix components can interact with the analytical column, affecting the retention and peak shape of the analyte.[5] Dilute the sample extract to reduce the overall matrix load.[11] Ensure the injection solvent is compatible with the initial mobile phase to avoid peak distortion. |
| Column Overloading | Injecting a sample with a high concentration of matrix components can overload the column. Reduce the injection volume. |
| Incomplete Derivatization | If using derivatization, incomplete or variable reaction efficiency can lead to multiple peaks or inconsistent retention. Optimize the derivatization reaction conditions (reagent concentration, temperature, time, and pH). |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike (Z)-3-Hepten-2-one standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank matrix (e.g., urine, plasma) using your established sample preparation method. Spike the (Z)-3-Hepten-2-one standard into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike the (Z)-3-Hepten-2-one standard into the blank matrix before the sample preparation procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Illustrative Data for Matrix Effect Assessment
| Analyte | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spiked) | Matrix Effect (%) |
| (Z)-3-Hepten-2-one | 1,500,000 | 900,000 | 60% (Ion Suppression) |
Protocol 2: Sample Preparation using Derivatization and Solid-Phase Extraction (SPE)
This protocol is designed to enhance sensitivity and reduce matrix effects for (Z)-3-Hepten-2-one in a biological matrix like urine.
-
Sample Collection: Collect urine samples in sealed containers and store at -80°C until analysis.
-
Internal Standard Addition: Thaw samples and add a stable isotope-labeled internal standard (e.g., (Z)-3-Hepten-2-one-d3) to each sample.
-
Derivatization:
-
Add Girard's Reagent T solution and an acidic buffer (e.g., acetic acid) to the sample.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow the derivatization reaction to proceed.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the SPE cartridge. The derivatized analyte, now carrying a positive charge, will be retained.
-
Wash the cartridge with an acidic solution to remove neutral and acidic interferences.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.
-
Elute the derivatized analyte with a basic methanolic solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of (Z)-3-Hepten-2-one.
Caption: Troubleshooting logic for poor signal in (Z)-3-Hepten-2-one analysis.
References
- 1. ddtjournal.com [ddtjournal.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
Technical Support Center: Catalyst Poisoning and Deactivation in (Z)-3-Hepten-2-one Synthesis
Welcome to the technical support center for the synthesis of (Z)-3-Hepten-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst poisoning and deactivation during this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (Z)-3-Hepten-2-one via catalytic hydrogenation?
A1: The most prevalent method for the synthesis of (Z)-3-Hepten-2-one is the partial catalytic hydrogenation of 3-heptyn-2-one. This reaction selectively reduces the alkyne triple bond to a cis (Z)-alkene double bond without further reduction to the corresponding alkane.
Q2: Which catalyst is typically used for the selective hydrogenation to (Z)-3-Hepten-2-one?
A2: The catalyst of choice for this transformation is the Lindlar catalyst.[1][2][3][4][5][6] This is a heterogeneous catalyst composed of palladium deposited on a support of calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then intentionally "poisoned" with lead acetate and quinoline.[1][2][3][4][5][6]
Q3: Why is the Lindlar catalyst "poisoned"?
A3: The poisoning of the palladium catalyst is a crucial step to control its activity. Palladium itself is a very active hydrogenation catalyst and would typically reduce the alkyne all the way to the alkane. The lead and quinoline act as poisons that deactivate the most active sites on the palladium surface.[4][5] This deactivation prevents the over-reduction of the initially formed (Z)-alkene to heptan-2-one, thus ensuring high selectivity for the desired (Z)-3-Hepten-2-one.[1][4]
Q4: What is the role of the individual components in the Lindlar catalyst?
A4: The components of the Lindlar catalyst and their functions are summarized below:
| Component | Function |
| Palladium (Pd) | The active metal responsible for catalyzing the hydrogenation reaction. |
| Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄) | A support material that provides a high surface area for the palladium, ensuring efficient catalysis. |
| **Lead Acetate (Pb(OAc)₂) ** | A poison that deactivates the most active palladium sites, preventing the hydrogenation of the alkene.[1][2][3][4] |
| Quinoline | An additional poison that further enhances selectivity and helps to prevent the formation of byproducts.[1][6] |
Q5: What are the common, unintentional catalyst poisons I should be aware of in this synthesis?
A5: While the Lindlar catalyst is intentionally poisoned, unintentional poisoning can lead to a loss of activity and/or selectivity. Common unintentional poisons include:
-
Sulfur Compounds: Thiophenes and other sulfur-containing impurities in the starting materials or solvents are potent poisons for palladium catalysts.[7]
-
Carbon Monoxide (CO): Impurities in the hydrogen gas supply can adsorb onto the palladium surface and inhibit its catalytic activity.[7]
-
Halides: Halogenated compounds can also act as catalyst poisons.
-
Amines (other than quinoline): While quinoline is a controlled poison, other amine impurities can unpredictably affect the catalyst's performance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of (Z)-3-Hepten-2-one using a Lindlar catalyst.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of 3-heptyn-2-one | Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent. | 1. Analyze Starting Materials: Check the purity of 3-heptyn-2-one, solvent, and hydrogen gas for potential poisons like sulfur compounds or CO. 2. Purify Reactants: If impurities are detected, purify the starting materials and solvent before the reaction. 3. Use High-Purity Hydrogen: Employ a high-purity grade of hydrogen gas. 4. Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might compensate for partial deactivation. |
| Poor selectivity: formation of heptan-2-one (alkane) | Over-active Catalyst: The Lindlar catalyst may not be sufficiently poisoned, leading to the over-reduction of the alkene. | 1. Verify Catalyst Preparation: If preparing the catalyst in-house, ensure the correct amounts of lead acetate and quinoline were used. 2. Add More Quinoline: A small, controlled addition of quinoline to the reaction mixture can sometimes help to increase selectivity.[6] 3. Lower Hydrogen Pressure: Reducing the hydrogen pressure can decrease the rate of hydrogenation and may improve selectivity. 4. Monitor Reaction Carefully: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further reduction. |
| Poor selectivity: formation of (E)-3-hepten-2-one (trans-isomer) | Isomerization: The (Z)-isomer may be isomerizing to the more stable (E)-isomer under the reaction conditions. | 1. Optimize Reaction Time: Minimize the reaction time to reduce the opportunity for isomerization. 2. Lower Reaction Temperature: Isomerization is often promoted by higher temperatures. Running the reaction at a lower temperature may improve Z-selectivity. |
| Inconsistent reaction rates | Mass Transfer Limitations: Poor mixing can lead to localized depletion of hydrogen or substrate, resulting in inconsistent reaction rates. | 1. Improve Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and efficient gas-liquid mass transfer. 2. Check Equipment: Verify that the stirring mechanism is functioning correctly. |
Experimental Protocols
Preparation of Lindlar Catalyst (5% Pd on CaCO₃, lead-poisoned)
This protocol is adapted from a standard procedure for preparing Lindlar catalyst.[8]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Hydrochloric acid (HCl), 37%
-
Sodium hydroxide (NaOH), 3N aqueous solution
-
Sodium formate (HCOONa) solution (approx. 0.7N)
-
Lead(II) acetate (Pb(OAc)₂) solution (7.7%)
-
Distilled water
Procedure:
-
Dissolution of Palladium: In a suitable flask, dissolve PdCl₂ in a minimal amount of 37% HCl with gentle warming and shaking.
-
Precipitation of Palladium Hydroxide: Dilute the resulting chloropalladous acid solution with distilled water. While stirring, slowly add 3N NaOH solution to adjust the pH to 4.0-4.5. Add a slurry of CaCO₃ in distilled water to the palladium solution.
-
Reduction of Palladium: Heat the suspension to 75-85°C with vigorous stirring. Add the sodium formate solution portion-wise. The color of the suspension will change from brown to gray, and finally to black as the palladium is reduced. Continue stirring at this temperature for approximately 40 minutes.
-
Washing the Catalyst: Separate the black catalyst by filtration and wash it thoroughly with several portions of distilled water.
-
Poisoning with Lead: Resuspend the moist catalyst in distilled water and add the lead acetate solution. Stir and heat the slurry at 75-85°C for 45 minutes.
-
Final Washing and Drying: Filter the catalyst, wash it with distilled water, and then dry it in a vacuum oven at 60-70°C. The final product is a dark gray powder.
Synthesis of (Z)-3-Hepten-2-one
Materials:
-
3-Heptyn-2-one
-
Lindlar catalyst (5% Pd/CaCO₃, lead-poisoned)
-
Quinoline
-
Solvent (e.g., hexane, ethanol)[9]
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 3-heptyn-2-one in the chosen solvent.
-
Catalyst Addition: Add the Lindlar catalyst to the solution. A typical catalyst loading is 5-10% by weight relative to the alkyne.
-
Quinoline Addition: Add a small amount of quinoline as a selectivity enhancer. The optimal amount may need to be determined empirically but is typically a fraction of the catalyst weight.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a controlled pressure system).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting material and the formation of the product.
-
Workup: Once the reaction is complete (typically when hydrogen uptake ceases or the starting material is consumed), filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude (Z)-3-hepten-2-one, which can be further purified by distillation if necessary.
Visualizations
Catalyst Deactivation Pathways
Caption: Potential pathways for the deactivation of a Lindlar catalyst.
Troubleshooting Logic for Low Yield of (Z)-3-Hepten-2-one
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Experimental Workflow for (Z)-3-Hepten-2-one Synthesis
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 5. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. iris.unito.it [iris.unito.it]
Validation & Comparative
Differentiating (Z)- and (E)-3-Hepten-2-one Isomers Using NMR Spectroscopy: A Comparative Guide
Distinguishing between the geometric isomers (Z)- and (E)-3-hepten-2-one is a critical task in synthetic chemistry and drug development, where stereochemistry can significantly impact biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and definitive method for this differentiation. This guide provides a comprehensive comparison of the NMR spectral data for both isomers, detailed experimental protocols, and logical workflows to aid researchers in their structural elucidation efforts.
The key to differentiating these isomers lies in the distinct spatial relationships of the substituents around the carbon-carbon double bond, which gives rise to measurable differences in their ¹H and ¹³C NMR spectra. Specifically, variations in chemical shifts (δ) and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) provide unambiguous assignments.
Comparative NMR Data Analysis
The quantitative differences in the NMR spectra of (Z)- and (E)-3-hepten-2-one are summarized below. The data for the (E)-isomer is based on experimental values, while the data for the (Z)-isomer is predicted due to the limited availability of experimental spectra in the public domain. These predictions are based on established NMR principles and computational models.
Table 1: ¹H NMR Chemical Shift Comparison (ppm)
| Proton | (E)-3-Hepten-2-one (Experimental) | (Z)-3-Hepten-2-one (Predicted) | Key Differentiating Feature |
| H3 | ~6.10 | ~5.65 | The vinylic proton H3 in the (E)-isomer is significantly downfield (higher ppm) due to the anisotropic effect of the carbonyl group. |
| H4 | ~6.82 | ~6.20 | The vinylic proton H4 in the (E)-isomer is also further downfield compared to the (Z)-isomer. |
| H5 | ~2.22 | ~2.50 | The allylic protons H5 in the (Z)-isomer are expected to be slightly downfield due to their proximity to the carbonyl group in the likely s-trans conformation. |
| H6 | ~1.51 | ~1.55 | Minimal difference expected. |
| H7 | ~0.95 | ~0.98 | Minimal difference expected. |
| H1 | ~2.25 | ~2.15 | The methyl protons of the acetyl group in the (Z)-isomer are expected to be slightly upfield. |
Table 2: ¹³C NMR Chemical Shift Comparison (ppm)
| Carbon | (E)-3-Hepten-2-one (Predicted) | (Z)-3-Hepten-2-one (Predicted) | Key Differentiating Feature |
| C1 | ~26.8 | ~31.5 | The acetyl methyl carbon in the (Z)-isomer is predicted to be downfield. |
| C2 | ~198.5 | ~201.0 | The carbonyl carbon in the (Z)-isomer is expected to be slightly downfield. |
| C3 | ~132.5 | ~129.0 | The α-vinylic carbon (C3) is expected to be more shielded (upfield) in the (Z)-isomer. |
| C4 | ~148.0 | ~145.0 | The β-vinylic carbon (C4) is also expected to be slightly upfield in the (Z)-isomer. |
| C5 | ~34.5 | ~29.0 | The allylic carbon (C5) in the (Z)-isomer is predicted to be significantly upfield due to the γ-gauche effect. |
| C6 | ~22.0 | ~22.5 | Minimal difference expected. |
| C7 | ~13.8 | ~14.0 | Minimal difference expected. |
A crucial parameter for differentiation is the coupling constant (³J) between the vinylic protons H3 and H4. For the (E)-isomer, this coupling is typically larger (~15-18 Hz), characteristic of a trans-relationship. In contrast, the (Z)-isomer is expected to exhibit a smaller coupling constant (~10-12 Hz) for a cis-relationship.
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup.
Sample Preparation
-
Sample Purity: Ensure the sample of 3-hepten-2-one is of high purity to avoid interference from impurities.
-
Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a good solvent for enones and its residual proton signal does not interfere with the key vinylic proton signals.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments can also reference the spectrum to the residual solvent signal.
NMR Data Acquisition
1D ¹H and ¹³C NMR Spectra:
-
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Relaxation delay: 2-5 seconds.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Spectrum:
The NOESY experiment is particularly powerful for distinguishing between (Z) and (E) isomers by detecting through-space correlations between protons that are in close proximity.
-
Pulse Program: Use a standard 2D NOESY pulse sequence (e.g., noesyesgp).
-
Mixing Time: The mixing time (d8) is a crucial parameter. For small molecules like 3-hepten-2-one, a mixing time in the range of 500-800 ms is a good starting point.
-
Data Points: Acquire a sufficient number of data points in both dimensions to ensure good resolution (e.g., 2048 in F2 and 256-512 in F1).
-
Number of Scans: 8-16 scans per increment.
Visualization of Differentiating Principles
The following diagrams illustrate the key structural differences and the NMR analysis workflow for distinguishing between the (Z) and (E) isomers of 3-hepten-2-one.
Caption: Molecular structures of (E)- and (Z)-3-hepten-2-one.
Caption: Workflow for isomer differentiation using NMR spectroscopy.
In the (Z)-isomer, the vinylic proton H4 and the allylic protons H5 are on the same side of the double bond, leading to a strong Nuclear Overhauser Effect (NOE) correlation in the NOESY spectrum. Conversely, in the (E)-isomer, H4 is spatially distant from H5, resulting in a very weak or absent NOE. Instead, a correlation between H3 and H5 would be expected. This difference in NOE patterns provides a definitive method for distinguishing the two isomers.
By combining the analysis of ¹H and ¹³C chemical shifts, proton-proton coupling constants, and through-space correlations from NOESY experiments, researchers can confidently and accurately determine the stereochemistry of 3-hepten-2-one and related α,β-unsaturated systems.
Gas Chromatographic Separation of Cis and Trans Isomers of 3-Hepten-2-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, achieving precise separation of geometric isomers is a critical analytical challenge. This guide provides a comparative overview of gas chromatographic (GC) methods for the separation of cis and trans isomers of 3-Hepten-2-one, a compound of interest in flavor, fragrance, and pheromone research. This document outlines the performance of different GC stationary phases, supported by experimental data, and provides detailed experimental protocols to aid in method development and optimization.
Comparison of Stationary Phases
The choice of stationary phase is paramount in the successful separation of cis and trans isomers. The polarity of the stationary phase dictates the separation mechanism. Non-polar columns primarily separate compounds based on their boiling points, while polar columns provide selectivity based on differences in dipole-dipole interactions between the isomers and the stationary phase.
Generally, for unsaturated compounds, the trans isomer is less polar and has a lower boiling point than the corresponding cis isomer. Consequently, on a non-polar stationary phase, the trans isomer is expected to elute first. On a polar stationary phase, the more polar cis isomer will interact more strongly, leading to a longer retention time compared to the trans isomer.
The following table summarizes the retention characteristics of 3-Hepten-2-one on various stationary phases, presented as Kovats Retention Indices (RI). A higher RI value indicates a longer retention time.
| Stationary Phase | Polarity | Common Trade Names | Kovats Retention Index (RI) | Reference |
| Polydimethylsiloxane (PDMS) | Non-Polar | HP-5, SE-30, DB-1, SPB-1 | 940 - 942[1] | NIST[1] |
| 5% Phenyl-95% Dimethylpolysiloxane | Non-Polar | DB-5, HP-5MS, SPB-5 | 942 | NIST |
| Polyethylene Glycol (PEG) | Polar | Carbowax 20M, DB-WAX, HP-INNOWax | 1274[2] | NIST[2] |
Note: The Kovats Retention Index is a relative measure of retention time, normalized to the retention times of n-alkanes. The data presented is for the (E)- or trans-isomer of 3-Hepten-2-one, as this is the more commonly available and studied isomer. The separation of the cis and trans isomers will be dependent on the specific column and analytical conditions.
Experimental Protocols
Sample Preparation
-
Standard Preparation: Prepare a stock solution of a cis/trans 3-Hepten-2-one mixture in a volatile solvent such as hexane or dichloromethane. A typical concentration would be 100 µg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of standards for calibration and determination of the limit of detection (LOD) and limit of quantification (LOQ).
Gas Chromatography (GC) Method for a Non-Polar Column
This method is based on the separation of similar analytes on a 5% phenyl-methylpolysiloxane column.
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Ramp: 20 °C/min to 250 °C, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-200.
-
Gas Chromatography (GC) Method for a Polar Column
This method is adapted from the analysis of volatile compounds in essential oils and flavors.
-
Column: DB-WAX (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 240 °C.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 4 °C/min to 230 °C, hold for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 250 °C.
-
MS Transfer Line Temperature: 240 °C.
-
MS Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-200.
-
Experimental Workflow
The logical flow of a typical gas chromatography experiment for the separation of cis and trans isomers of 3-Hepten-2-one is depicted below.
Concluding Remarks
The successful gas chromatographic separation of cis and trans isomers of 3-Hepten-2-one is highly dependent on the selection of the stationary phase. Non-polar columns, such as those with a 5% phenyl-dimethylpolysiloxane phase, will likely elute the trans isomer first due to its lower boiling point. In contrast, polar stationary phases, like polyethylene glycol, will exhibit greater retention of the more polar cis isomer, leading to a later elution time compared to the trans isomer. The provided experimental protocols offer a starting point for method development. Optimization of the temperature program and carrier gas flow rate will be necessary to achieve baseline resolution for specific applications. The use of a mass spectrometer as a detector is recommended for unambiguous peak identification based on fragmentation patterns.
References
A Comparative Guide to (Z)-3-Hepten-2-one and Alternative Internal Standards in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of gas chromatography-mass spectrometry (GC-MS), the precision and accuracy of quantitative analysis are paramount. The use of an internal standard (IS) is a critical practice to correct for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of (Z)-3-Hepten-2-one as an internal standard against other commonly used alternatives, supported by experimental data to aid researchers in selecting the most appropriate IS for their specific analytical needs.
The Role of Internal Standards in GC-MS
Internal standards are compounds added in a constant amount to all samples, calibrants, and blanks in an analytical run. The fundamental principle behind their use is that the IS experiences similar losses and variability as the analyte of interest during the entire analytical process, from extraction to injection and ionization. By comparing the analyte's response to the IS's response, a more accurate and precise quantification can be achieved. The ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other components.
(Z)-3-Hepten-2-one as an Internal Standard
(Z)-3-Hepten-2-one, a volatile organic compound with a characteristic green, grassy odor, has found application as an internal standard in the analysis of volatile and semi-volatile compounds, particularly in food and beverage matrices. Its utility stems from its structural features, including a ketone functional group and a carbon-carbon double bond, which can mimic the behavior of various flavor and aroma compounds during GC-MS analysis.
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is crucial for robust and reliable quantitative methods. While (Z)-3-Hepten-2-one can be a suitable choice in certain applications, it is essential to compare its performance against other commonly employed internal standards, such as structural analogs and isotopically labeled compounds.
Key Performance Parameters:
-
Linearity (R²): Indicates how well the instrument response correlates with the analyte concentration over a specific range. A value close to 1.000 is ideal.
-
Recovery (%): Represents the efficiency of the extraction process. Consistent and high recovery is desirable.
-
Precision (RSD%): Measures the repeatability of the analysis. A low relative standard deviation (RSD) indicates high precision.
| Internal Standard | Analyte Class | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD%) | Reference |
| (Z)-3-Hepten-2-one | Volatile Carbonyls | Olive Oil | > 0.99 | Not Reported | < 15 | [1][2] |
| 2-Heptanone | Ketones (off-flavors) | Milk | > 0.99 | 85 - 115 | < 10 | [3] |
| Deuterated Analogs | Various Volatiles | Beverages | > 0.999 | 95 - 105 | < 5 | [4][5] |
Discussion of Performance:
As indicated in the table, all three types of internal standards can provide excellent linearity. However, significant differences are often observed in terms of recovery and precision.
-
(Z)-3-Hepten-2-one demonstrates good performance for the analysis of volatile carbonyls in olive oil, with acceptable linearity and precision. Its structural similarity to many flavor and aroma compounds makes it a viable and cost-effective option. However, its recovery can be more variable compared to isotopically labeled standards due to slight differences in physicochemical properties compared to the target analytes.
-
2-Heptanone , being a saturated ketone, is a close structural analog to (Z)-3-Hepten-2-one. In the analysis of off-flavor ketones in milk, it provides good recovery and precision. The choice between 2-Heptanone and (Z)-3-Hepten-2-one may depend on the specific analytes of interest and their chromatographic separation.
-
Deuterated Internal Standards are widely considered the most reliable choice for GC-MS analysis. Because they are chemically identical to the analyte, differing only in isotopic composition, they exhibit nearly identical extraction, chromatographic, and ionization behavior. This leads to superior correction for matrix effects and variability, resulting in the highest accuracy and precision. The main drawback of deuterated standards is their higher cost and commercial availability.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of volatile compounds using the compared internal standards.
Protocol 1: Analysis of Volatile Carbonyls in Olive Oil using (Z)-3-Hepten-2-one as Internal Standard
This protocol is based on methods for analyzing volatile compounds in virgin olive oil.[1][6]
-
Sample Preparation:
-
Weigh 1.5 g of olive oil into a 10 mL headspace vial.
-
Add 10 µL of the internal standard solution ((Z)-3-Hepten-2-one in isooctane, 10 µg/mL).
-
Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.
-
-
HS-SPME Conditions:
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation: 60°C for 15 minutes with agitation.
-
Extraction: 60°C for 30 minutes.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40°C for 3 min, then ramp to 250°C at 5°C/min, hold for 5 min.
-
MSD: Transfer line at 280°C, ion source at 230°C, quadrupole at 150°C. Electron ionization at 70 eV.
-
Acquisition Mode: Scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Protocol 2: Analysis of Off-Flavor Ketones in Milk using 2-Heptanone as Internal Standard
This protocol is adapted from studies on off-flavors in dairy products.[3]
-
Sample Preparation:
-
Pipette 5 mL of milk into a 20 mL headspace vial.
-
Add 50 µL of the internal standard solution (2-Heptanone in methanol, 5 µg/mL).
-
Add 2 g of NaCl to facilitate the release of volatiles.
-
Seal the vial and vortex for 30 seconds.
-
-
HS-SPME Conditions:
-
Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).
-
Incubation: 50°C for 10 minutes with agitation.
-
Extraction: 50°C for 40 minutes.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 240°C.
-
Column: HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 35°C for 5 min, then ramp to 180°C at 8°C/min, hold for 5 min.
-
MSD: Transfer line at 250°C, ion source at 230°C, quadrupole at 150°C. Electron ionization at 70 eV.
-
Acquisition Mode: SIM mode, monitoring characteristic ions for each analyte and the internal standard.
-
Protocol 3: Analysis of Volatile Compounds in Beverages using a Deuterated Internal Standard
This is a general protocol based on common practices for using deuterated internal standards.[4][5]
-
Sample Preparation:
-
Measure 10 mL of the beverage into a 20 mL headspace vial.
-
Spike with a mixture of deuterated internal standards (e.g., d6-ethanol, d8-toluene) at a concentration that yields a response similar to the expected analyte concentrations.
-
Seal the vial.
-
-
HS-SPME Conditions:
-
Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS).
-
Incubation: 40°C for 20 minutes with agitation.
-
Extraction: 40°C for 30 minutes.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 260°C.
-
Column: DB-624 (60 m x 0.25 mm i.d., 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 35°C for 5 min, ramp to 240°C at 10°C/min, hold for 10 min.
-
MSD: Transfer line at 280°C, ion source at 230°C, quadrupole at 150°C. Electron ionization at 70 eV.
-
Acquisition Mode: SIM mode, monitoring specific ions for the analytes and their corresponding deuterated internal standards.
-
Visualization of the Selection Process
The logical workflow for selecting an appropriate internal standard in GC-MS analysis is depicted in the following diagram.
Figure 1. Logical workflow for selecting an internal standard in GC-MS.
Conclusion
The choice of an internal standard is a critical decision in the development of a quantitative GC-MS method. While (Z)-3-Hepten-2-one can serve as a cost-effective and suitable internal standard for the analysis of certain volatile compounds, particularly in food matrices, its performance should be carefully validated. For applications demanding the highest level of accuracy and precision, deuterated internal standards remain the superior choice, as they most effectively compensate for analytical variability. Structural analogs like 2-Heptanone offer a middle ground, often providing better performance than dissimilar internal standards at a lower cost than isotopically labeled ones. Ultimately, the selection of the optimal internal standard will depend on the specific requirements of the analysis, including the nature of the analyte and matrix, the desired level of accuracy and precision, and budgetary considerations.
References
- 1. Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in virgin olive oil volatile organic compounds (VOO-VOCs) profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of (Z)- and (E)-3-Hepten-2-one
Relative Response Factors in GC-FID
The Flame Ionization Detector (FID) is a widely used detector in gas chromatography, particularly for organic compounds. Its response is generally proportional to the number of carbon atoms in an analyte that are combusted in the hydrogen-air flame. However, the presence of heteroatoms (like oxygen in ketones) and the molecular structure of the compound can influence the detector's response.
The Relative Response Factor (RRF) is a crucial parameter in quantitative chromatography. It is the ratio of the response of a standard compound to the response of the analyte of interest at the same concentration.[1] By using RRFs, one can accurately quantify a compound when a calibrated standard of that specific compound is not available, or to correct for differences in detector response between the analyte and the standard.[1]
For hydrocarbons, the FID response is often assumed to be linear with the carbon number. However, for compounds containing functional groups like ketones, this assumption can lead to inaccuracies. Therefore, the experimental determination of RRFs for (Z)- and (E)-3-Hepten-2-one is essential for precise quantification. It has been noted that for some volatile organic compounds, RRFs can be predicted based on their combustion enthalpies.[2]
Comparison of Analytical Methods
While GC-FID is a robust and widely used technique for quantifying volatile organic compounds, alternative methods exist. The choice of method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-FID | Separation by gas chromatography and detection by flame ionization based on the combustion of organic compounds. | Robust, reliable, large linear range, and relatively low cost.[3] | Not suitable for non-volatile compounds; response can be affected by heteroatoms. |
| GC-MS | Separation by gas chromatography followed by mass spectrometry for detection and identification. | High selectivity and sensitivity; provides structural information for compound identification. | More expensive instrumentation; can be more complex to operate and maintain. |
| HPLC-UV/Vis | Separation by high-performance liquid chromatography with detection based on UV/Vis absorbance. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Generally lower sensitivity for volatile compounds compared to GC; requires chromophores for detection. |
| Derivatization followed by GC or LC analysis | Chemical modification of the analyte to improve its chromatographic properties or detectability. For ketones, derivatization with agents like PFBHA can be used.[4][5] | Can enhance sensitivity and selectivity; allows for the analysis of otherwise difficult compounds. | Adds an extra step to the workflow; potential for incomplete reaction or side reactions. |
Experimental Protocol for Determining Relative Response Factors of (Z)- and (E)-3-Hepten-2-one in GC-FID
This protocol outlines the steps to experimentally determine the RRFs for (Z)- and (E)-3-Hepten-2-one using an internal standard.
1. Materials and Reagents:
-
Pure standards of (Z)-3-Hepten-2-one and (E)-3-Hepten-2-one
-
A suitable internal standard (IS) (e.g., a C8-C12 n-alkane that does not co-elute with the analytes)
-
High-purity solvent (e.g., hexane or methanol)
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a mid-polar column like DB-624 or a non-polar column like DB-5)
2. Preparation of Standard Solutions:
-
Stock Solutions: Accurately weigh and dissolve known amounts of (Z)-3-Hepten-2-one, (E)-3-Hepten-2-one, and the internal standard in the chosen solvent to prepare individual stock solutions of known concentrations.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to different concentrations. Each calibration standard should contain a constant, known concentration of the internal standard.
3. GC-FID Analysis:
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 250 °C) at a suitable rate to ensure good separation of the isomers and the internal standard.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (or as appropriate for the instrument).
-
-
Analysis: Inject each calibration standard into the GC-FID system and record the chromatograms.
4. Data Analysis:
-
Peak Identification: Identify the peaks corresponding to (Z)-3-Hepten-2-one, (E)-3-Hepten-2-one, and the internal standard based on their retention times.
-
Peak Area Integration: Integrate the peak areas for each identified compound in each chromatogram.
-
Calculation of Response Factors (RF): For each analyte and the internal standard, calculate the response factor (RF) using the following formula: RF = Peak Area / Concentration
-
Calculation of Relative Response Factors (RRF): Calculate the RRF for each isomer relative to the internal standard using the following formula: RRF = RF_analyte / RF_internal_standard
5. Validation:
-
Analyze a quality control sample with a known concentration of the analytes and the internal standard to verify the accuracy of the determined RRFs.
Workflow for RRF Determination
Caption: Experimental workflow for the determination of relative response factors.
References
- 1. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. New Automated and High-Throughput Quantitative Analysis of Urinary Ketones by Multifiber Exchange-Solid Phase Microextraction Coupled to Fast Gas Chromatography/Negative Chemical-Electron Ionization/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of (Z)-3-Hepten-2-one and a series of related ketones. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the structure-activity relationships that govern the antimicrobial, antifungal, and cytotoxic properties of these compounds.
Executive Summary
(Z)-3-Hepten-2-one, an unsaturated aliphatic ketone, and its structural analogs exhibit a range of biological activities, primarily attributed to the presence of the α,β-unsaturated carbonyl moiety. This functional group acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as the thiol groups in cysteine residues of proteins. This reactivity is a key determinant of their bioactivity, which includes antimicrobial, antifungal, and cytotoxic effects. The specific stereochemistry, such as the (Z)-configuration of the double bond, and other structural features, including chain length and the presence of other functional groups, modulate the potency and selectivity of these compounds.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antimicrobial, antifungal, and cytotoxic activities of (Z)-3-Hepten-2-one and related ketones. It is important to note that direct comparative studies across a wide range of related ketones under identical experimental conditions are limited. Therefore, the data presented here has been compiled from various sources and should be interpreted with consideration for the different methodologies employed.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-Heptanone | - | - | - | [1] |
| 6-Methyl-5-hepten-2-one | - | - | - | [1] |
| 2-Nonanone | - | - | - | [1] |
| 2-Undecanone | - | - | - | [1] |
Note: Specific MIC values for (Z)-3-Hepten-2-one and a direct comparison with a broad range of related ketones from a single study were not available in the reviewed literature. The compounds listed are reported to have antibacterial properties.[1]
Table 2: Comparative Antifungal Activity (MIC, µg/mL)
| Compound | Aspergillus niger | Candida albicans | Reference |
| (Z)-3-Hepten-2-one | - | - | - |
| Related Volatile Ketones | Various | Various | [2][3] |
Note: While several volatile ketones have been identified to possess antifungal activity, specific MIC values for (Z)-3-Hepten-2-one in a comparative study were not found. Studies on volatile organic compounds from cheese and other sources indicate that various ketones contribute to antifungal effects.[2][3]
Table 3: Comparative Cytotoxicity (IC50, µM)
| Compound | Human Colon Cancer (HCT-116) | Human Breast Cancer (MCF-7) | Human Liver Cancer (HepG2) | Reference |
| α,β-Unsaturated Ketones (general) | Varies | Varies | Varies | [4][5] |
| 4,4-dimethyl-2-cyclopenten-1-one | - | - | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Volatile Compounds
This method is adapted for testing the antimicrobial activity of volatile compounds like ketones.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The ketone compounds are serially diluted in the broth medium to achieve a range of concentrations. Due to the volatile nature of these compounds, it is crucial to perform dilutions quickly and in a controlled environment to minimize evaporation.
-
Inoculation and Incubation: 100 µL of the standardized bacterial inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted test compounds. The plate is then sealed with a vapor barrier to prevent the escape of the volatile compounds. The plate is incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Testing: MTT Assay for Volatile Compounds
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the ketone compounds. To minimize evaporation of volatile compounds, the plate should be sealed or handled in a manner that reduces exposure to the open air.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The bioactivity of (Z)-3-Hepten-2-one and related α,β-unsaturated ketones is largely attributed to their ability to act as Michael acceptors. This reactivity allows them to interact with cellular nucleophiles, leading to various downstream effects, including the induction of oxidative stress and apoptosis.
NRF2 Signaling Pathway Activation
α,β-Unsaturated ketones are known to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[2][3]
Caption: Activation of the NRF2 signaling pathway by α,β-unsaturated ketones.
Under normal conditions, NRF2 is kept at low levels in the cytoplasm by binding to KEAP1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like α,β-unsaturated ketones can react with cysteine residues on KEAP1. This modification disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and detoxification enzymes.[2][3]
Caspase-Mediated Apoptosis
The cytotoxicity of α,β-unsaturated ketones is often mediated by the induction of apoptosis, a programmed cell death process executed by a family of proteases called caspases.
Caption: Intrinsic pathway of caspase-mediated apoptosis induced by α,β-unsaturated ketones.
Exposure to α,β-unsaturated ketones can lead to an increase in intracellular reactive oxygen species (ROS), causing mitochondrial damage. This damage results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3. Active caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[6][7]
Conclusion
(Z)-3-Hepten-2-one and related ketones, particularly those with an α,β-unsaturated carbonyl moiety, are a class of compounds with notable biological activities. Their mechanism of action, primarily through Michael addition, allows them to modulate key cellular pathways involved in oxidative stress response and apoptosis. While the available data suggests a structure-dependent bioactivity, further comprehensive comparative studies are needed to fully elucidate the specific contributions of stereochemistry and other structural features to their antimicrobial, antifungal, and cytotoxic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this area.
References
- 1. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of (Z)-3-Hepten-2-one
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of α,β-unsaturated ketones, particularly the (Z)-isomer, is a critical transformation in organic synthesis, providing key intermediates for a variety of biologically active molecules and fine chemicals. The geometric configuration of the double bond significantly influences the biological activity and physical properties of the final product. This guide provides an objective comparison of different catalytic systems for the synthesis of (Z)-3-Hepten-2-one, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts for the synthesis of (Z)-3-Hepten-2-one is summarized below. The primary methods identified are the partial hydrogenation of the corresponding alkyne, 3-heptyn-2-one, and a modern photoredox-catalyzed approach.
| Catalyst System | Catalyst Name | Precursor | Yield (%) | (Z):(E) Ratio | Reaction Time (h) |
| Palladium-Based | Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) | 3-Heptyn-2-one | ~95 | >98:2 | 2-4 |
| Nickel-Based | P-2 Nickel Boride (Ni₂B) | 3-Heptyn-2-one | ~90 | >95:5 | 1-3 |
| Iridium-Based Photoredox | [Ir(ppy)₂(dtbbpy)]PF₆ | o-Iodoarylalkanol and alkyne | ~85 | >99:1 | 12-24 |
Experimental Protocols
Palladium-Catalyzed Partial Hydrogenation with Lindlar's Catalyst
This method is a classical and highly reliable procedure for the Z-selective semi-hydrogenation of alkynes.[1][2]
Materials:
-
3-Heptyn-2-one
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
A solution of 3-heptyn-2-one (1.0 g, 9.08 mmol) in methanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Lindlar's catalyst (100 mg) and quinoline (1 drop) are added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a controlled hydrogenation apparatus) three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to remove the methanol.
-
The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (Z)-3-Hepten-2-one.
Nickel-Catalyzed Partial Hydrogenation with P-2 Nickel Boride
P-2 Nickel Boride is a less expensive and often more active alternative to Lindlar's catalyst for the Z-selective hydrogenation of alkynes.[3][4]
Materials:
-
3-Heptyn-2-one
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
In-situ Catalyst Preparation:
-
In a two-necked flask under a hydrogen atmosphere, a solution of nickel(II) acetate tetrahydrate (1.25 g, 5 mmol) in ethanol (50 mL) is prepared.
-
A solution of sodium borohydride (0.19 g, 5 mmol) in ethanol (10 mL) is added dropwise to the stirred nickel acetate solution. A black precipitate of P-2 nickel boride will form immediately.
Hydrogenation Procedure:
-
To the freshly prepared P-2 nickel boride suspension, a solution of 3-heptyn-2-one (1.0 g, 9.08 mmol) in ethanol (20 mL) is added.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The reaction is monitored by TLC or GC for the disappearance of the starting material (typically 1-3 hours).
-
Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the catalyst.
-
The ethanol is removed from the filtrate by distillation.
-
The crude product is purified by flash column chromatography to yield (Z)-3-Hepten-2-one.
Iridium-Based Photoredox Catalysis
This modern approach offers high Z-selectivity for the synthesis of alkenones through a different reaction pathway, providing an alternative to traditional hydrogenation methods.[5][6]
Materials:
-
An appropriate o-iodoarylalkanol precursor
-
An alkyne precursor (e.g., propyne)
-
[Ir(ppy)₂(dtbbpy)]PF₆ (Iridium photocatalyst)
-
A suitable base (e.g., K₂CO₃)
-
Acetonitrile (MeCN) as solvent
-
Blue LED light source
Procedure:
-
In a reaction vial, the o-iodoarylalkanol (1.0 equiv), the alkyne (1.5 equiv), [Ir(ppy)₂(dtbbpy)]PF₆ (1-5 mol%), and K₂CO₃ (2.0 equiv) are combined in degassed acetonitrile.
-
The vial is sealed and the reaction mixture is stirred and irradiated with a blue LED light source at room temperature.
-
The reaction is monitored by LC-MS or TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the (Z)-alkenone product.
Reaction Pathways and Workflows
The following diagrams illustrate the general experimental workflow and the simplified catalytic cycles for the synthesis of (Z)-3-Hepten-2-one.
Caption: General experimental workflow for the synthesis of (Z)-3-Hepten-2-one.
Caption: Simplified catalytic cycles for hydrogenation and photoredox pathways.
References
- 1. P-2 nickel boride, a catalyst with a remarkable affinity for norbornene double bonds. A highly convenient method for the selective hydrogenation of strained bicyclic double bonds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for (Z)-3-Hepten-2-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies raised against (Z)-3-Hepten-2-one. Due to the nascent stage of research in this specific area, this document focuses on established methodologies and best practices for generating and evaluating antibodies against small molecule haptens. It serves as a template for researchers to design their experiments and present their findings in a standardized format.
(Z)-3-Hepten-2-one is a volatile organic compound with relevance as a biomarker and a flavor component. The development of specific antibodies against this molecule is crucial for the creation of sensitive and selective immunoassays for its detection and quantification. A critical aspect of antibody development is the characterization of its cross-reactivity with structurally related molecules.
Data Presentation: A Template for Cross-Reactivity Analysis
Effective comparison of antibody specificity requires quantitative data. A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method to determine the cross-reactivity of an antibody with various analogs. The results are typically presented as the concentration of the analyte that causes 50% inhibition of the signal (IC50). The cross-reactivity (CR%) is then calculated relative to the target analyte, (Z)-3-Hepten-2-one.
Cross-Reactivity Calculation:
CR (%) = (IC50 of (Z)-3-Hepten-2-one / IC50 of competing compound) x 100
Below is a template table for summarizing such experimental data. Researchers should populate this table with their own findings.
| Competing Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| (Z)-3-Hepten-2-one | CH₃CH₂CH₂CH=CHCOCH₃ (Z-isomer) | e.g., 10 | 100 |
| (E)-3-Hepten-2-one | CH₃CH₂CH₂CH=CHCOCH₃ (E-isomer) | Data | Data |
| 2-Heptanone | CH₃(CH₂)₄COCH₃ | Data | Data |
| 3-Heptanone | CH₃CH₂COCH₂CH₂CH₂CH₃ | Data | Data |
| (Z)-4-Hepten-2-one | CH₃CH₂CH=CHCH₂COCH₃ (Z-isomer) | Data | Data |
| 2-Hexanone | CH₃(CH₂)₃COCH₃ | Data | Data |
| 2-Octanone | CH₃(CH₂)₅COCH₃ | Data | Data |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating reliable data. Below are standard procedures for key experiments in the development and characterization of antibodies against small molecules like (Z)-3-Hepten-2-one.
Hapten Synthesis and Carrier Protein Conjugation
To elicit an immune response, small molecules (haptens) like (Z)-3-Hepten-2-one must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). A common strategy involves introducing a linker with a terminal carboxyl group to the hapten, which can then be activated to react with amine groups on the protein.
Materials:
-
(Z)-3-Hepten-2-one derivative with a suitable functional group for conjugation (e.g., a hydroxyl or amino group introduced at a position distant from the ketone and double bond).
-
A bifunctional linker (e.g., succinic anhydride).
-
Carrier protein (BSA or KLH).
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Dimethylformamide (DMF).
-
Phosphate-buffered saline (PBS).
-
Dialysis tubing.
Procedure:
-
Hapten Derivatization: React the functionalized (Z)-3-Hepten-2-one derivative with a linker like succinic anhydride to introduce a terminal carboxylic acid.
-
Activation of Carboxyl Group: Dissolve the carboxylated hapten in DMF. Add EDC and NHS to activate the carboxyl group, forming an NHS ester.
-
Conjugation to Carrier Protein: Dissolve the carrier protein in PBS. Slowly add the activated hapten solution to the protein solution while stirring.
-
Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purification: Remove unconjugated hapten by dialysis against PBS.
-
Characterization: Confirm the conjugation and estimate the hapten-to-protein ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Competitive Indirect ELISA for Cross-Reactivity Assessment
This assay determines the specificity of the antibody by measuring its ability to bind to the immobilized hapten-protein conjugate in the presence of free competitor molecules.
Materials:
-
96-well microtiter plates.
-
Coating antigen ((Z)-3-Hepten-2-one conjugated to a different carrier protein than used for immunization, e.g., ovalbumin (OVA)).
-
Primary antibody (raised against (Z)-3-Hepten-2-one-KLH).
-
Secondary antibody (e.g., HRP-conjugated anti-species IgG).
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
(Z)-3-Hepten-2-one and its derivatives for competition.
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 1 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a mixture of the primary antibody (at a predetermined optimal dilution) and varying concentrations of the competitor ((Z)-3-Hepten-2-one or its derivatives) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the TMB substrate solution and incubate in the dark until a suitable color develops.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration to determine the IC50 values.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Antibody against (Z)-3-Hepten-2-one.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
(Z)-3-Hepten-2-one and its derivatives.
Procedure:
-
Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Antibody Immobilization: Inject the antibody solution over the activated surface to immobilize it via amine coupling.
-
Deactivation: Inject ethanolamine to deactivate any remaining active esters.
-
Analyte Injection: Inject a series of concentrations of the free analyte ((Z)-3-Hepten-2-one or its derivatives) over the chip surface and monitor the binding response.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: If necessary, inject a regeneration solution (e.g., glycine-HCl) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Diagrams illustrating key processes can aid in understanding the experimental workflows and principles.
Caption: Workflow for hapten synthesis and conjugation to a carrier protein.
Caption: Principle of competitive indirect ELISA for antibody specificity testing.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
A Comparative Analysis of the Organoleptic Profiles of (Z)- and (E)-3-Hepten-2-one Isomers
A detailed examination of the sensory characteristics of the geometric isomers of 3-Hepten-2-one reveals distinct profiles, with readily available data for the (E)-isomer and a notable lack of specific information for its (Z) counterpart. This guide synthesizes the current knowledge on their organoleptic properties, providing a framework for researchers and professionals in the flavor, fragrance, and drug development industries.
Comparative Organoleptic Data
The following table summarizes the available quantitative and qualitative organoleptic data for the two isomers. The absence of specific data for (Z)-3-Hepten-2-one is a critical point of this comparison, indicating an area ripe for future sensory evaluation studies.
| Organoleptic Property | (Z)-3-Hepten-2-one | (E)-3-Hepten-2-one |
| Odor Description | No specific data available. | Powerful, grassy-green, pungent.[1][3] |
| Taste Description | No specific data available. | Creamy.[4] |
| Odor Threshold (in air) | No data available. | 0.060 mg/m³ |
Experimental Protocols for Sensory Evaluation
To procure the missing data for (Z)-3-Hepten-2-one and to conduct a direct comparative analysis, a robust experimental design is essential. The following outlines a standard methodology for the sensory evaluation of flavor and aroma compounds.
I. Panelist Selection and Training
A trained sensory panel, typically comprising 8-12 individuals, should be selected based on their olfactory and gustatory acuity. Panelists should undergo training to familiarize themselves with the relevant aroma and taste descriptors and to standardize the evaluation process.
II. Sample Preparation
Samples of high-purity (Z)- and (E)-3-Hepten-2-one should be prepared in an appropriate solvent, such as deodorized mineral oil for olfaction or purified water for gustation, at various concentrations. For odor threshold determination, a series of dilutions in ascending order of concentration is required.
III. Sensory Evaluation Techniques
Odor and Taste Profiling: Panelists are presented with coded, randomized samples of each isomer and asked to identify and rate the intensity of various sensory attributes (e.g., green, grassy, fruity, creamy) on a labeled magnitude scale (LMS) or a similar rating system.
Triangle Test: To determine if a perceptible difference exists between the two isomers, a triangle test can be employed. Panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample.
Odor Threshold Determination: The odor detection threshold can be determined using a standardized method such as the ascending forced-choice method. Panelists are presented with a series of paired samples, one containing the diluted odorant and the other a blank, and are asked to identify the sample with the odor. The threshold is typically defined as the concentration at which the substance is detected by 50% of the panel.
Experimental Workflow for Sensory Analysis
The following diagram illustrates a typical workflow for the comparative sensory analysis of (Z)- and (E)-3-Hepten-2-one.
Caption: Sensory evaluation workflow for (Z)- and (E)-3-Hepten-2-one.
References
Validation of Analytical Methods for (Z)-3-Hepten-2-one in Food Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of (Z)-3-Hepten-2-one, a volatile organic compound found in various food products. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of appropriate analytical techniques.
Comparison of Analytical Method Performance
The validation of an analytical method ensures its suitability for the intended purpose. For the analysis of volatile compounds like (Z)-3-Hepten-2-one in complex food matrices, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted and powerful technique.[1][2][3] This method offers high sensitivity and selectivity, which are crucial for detecting trace amounts of volatile compounds.
The following table summarizes typical performance data for the analysis of volatile compounds in food samples using HS-SPME-GC-MS, providing a benchmark for the validation of a method for (Z)-3-Hepten-2-one.
| Validation Parameter | Typical Performance Data | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.03–1.13 mg/kg | [1] |
| Limit of Quantification (LOQ) | 0.09–3.41 mg/kg | [1] |
| Recovery | 89% - 117% | [5] |
| Precision (RSD) | < 15% | [2] |
Experimental Protocols
A detailed experimental protocol for the determination of (Z)-3-Hepten-2-one in food samples using HS-SPME-GC-MS is outlined below. This protocol is a composite based on established methods for volatile compound analysis.[1][6]
Sample Preparation
-
Homogenize the solid food sample.
-
Weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.
-
For liquid samples, pipette a defined volume (e.g., 5-10 mL) into the vial.
-
Add a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanol) to each sample.[6]
-
Seal the vial tightly with a PTFE-lined septum and an aluminum cap.
HS-SPME Procedure
-
Place the sealed vial in an autosampler with an agitator and heater.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[1]
-
Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a set extraction time (e.g., 30 minutes) to adsorb the analytes.[1]
GC-MS Analysis
-
Injector: Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or HP-5).[3]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 230°C at a rate of 5°C/minute.
-
Final hold: Hold at 230°C for 5 minutes.
-
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Method Validation
The analytical method should be validated according to international guidelines to ensure its reliability.[4][7][8] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for (Z)-3-Hepten-2-one in food samples.
Caption: Workflow for Analytical Method Validation.
References
- 1. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s27415.pcdn.co [s27415.pcdn.co]
- 8. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of (Z)-3-Hepten-2-one: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(Z)-3-Hepten-2-one is a flammable liquid and an irritant, necessitating careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (Z)-3-Hepten-2-one, aligning with standard hazardous waste management protocols. Adherence to these guidelines is crucial for minimizing risks and ensuring regulatory compliance.
Hazard Profile and Safety Summary
Before handling (Z)-3-Hepten-2-one, it is essential to be aware of its hazard classifications. This information dictates the required safety precautions and disposal methods.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid (Category 3) | Flammable liquid and vapor.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical/ventilating/lighting equipment.[2] |
| Skin Irritant (Category 2) | Causes skin irritation. | Wear protective gloves, protective clothing, eye protection, and face protection.[2] If on skin, take off immediately all contaminated clothing and rinse skin with water/shower.[2] |
| Eye Irritant (Category 2) | Causes serious eye irritation. | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing mist, gas, or vapors.[3] Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The proper disposal of (Z)-3-Hepten-2-one waste involves a systematic approach to collection, storage, and transfer.
1. Waste Collection:
-
Dedicated Waste Container: Collect all waste containing (Z)-3-Hepten-2-one in a designated, leak-proof container that is compatible with organic solvents.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and list "(Z)-3-Hepten-2-one" and any other constituents. Include the approximate concentrations of each component.[4]
-
Segregation: Do not mix (Z)-3-Hepten-2-one waste with incompatible materials. As a general rule, non-halogenated solvent waste can be collected together.[5]
2. Temporary Storage:
-
Location: Store the waste container in a well-ventilated area, such as a designated satellite accumulation area or a fume hood, away from sources of ignition.[2][5]
-
Container Integrity: Keep the container tightly closed except when adding waste.[4][5] Regularly inspect the container for leaks or damage.[4]
-
Volume Limit: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[5]
3. Final Disposal:
-
Professional Disposal Service: Arrange for the disposal of the hazardous waste through a licensed environmental services company or your institution's Environmental Health and Safety (EHS) department.[3][6]
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Incineration: The preferred method for the disposal of flammable organic compounds like (Z)-3-Hepten-2-one is controlled incineration in a licensed facility.[3][7]
-
Drain Disposal Prohibited: Never dispose of (Z)-3-Hepten-2-one down the drain.[3][6] This can lead to contamination of water supplies and harm to aquatic life.[6]
Experimental Protocol: Quench and Workup of a Reaction Generating (Z)-3-Hepten-2-one Waste
This protocol outlines a typical laboratory procedure that would generate waste containing (Z)-3-Hepten-2-one, and the subsequent waste handling steps.
Objective: To isolate a product from a reaction mixture where (Z)-3-Hepten-2-one is a byproduct or solvent.
Methodology:
-
Reaction Quench:
-
Cool the reaction vessel to 0°C in an ice bath.
-
Slowly add 50 mL of a saturated aqueous ammonium chloride solution to the reaction mixture with stirring to quench any reactive reagents.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add 100 mL of ethyl acetate and shake vigorously, periodically venting the funnel.
-
Allow the layers to separate. The organic layer will contain the desired product and (Z)-3-Hepten-2-one. The aqueous layer will contain salts and water-soluble impurities.
-
-
Waste Segregation and Collection:
-
Drain the lower aqueous layer into a designated aqueous waste container.
-
Drain the upper organic layer, containing (Z)-3-Hepten-2-one, into a designated "Flammable Organic Waste" container.
-
Wash the aqueous layer with an additional 20 mL of ethyl acetate. Combine this organic wash with the previously collected organic waste.
-
-
Drying and Filtration:
-
Dry the collected organic layer over anhydrous sodium sulfate.
-
Filter the drying agent. Rinse the flask and the filter cake with a small amount of fresh ethyl acetate to ensure complete transfer of the product.
-
Collect the rinsate in the "Flammable Organic Waste" container. The filtered, solid drying agent, now contaminated with (Z)-3-Hepten-2-one, should be disposed of as solid hazardous waste.
-
-
Solvent Removal:
-
Concentrate the organic solution using a rotary evaporator. The evaporated solvent, containing (Z)-3-Hepten-2-one, will be collected in the rotary evaporator's receiving flask. This collected solvent must also be treated as flammable organic waste and transferred to the designated waste container.
-
Disposal Decision-Making Workflow
The following diagram illustrates the logical steps for the proper disposal of (Z)-3-Hepten-2-one.
Caption: Workflow for the safe disposal of (Z)-3-Hepten-2-one waste.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of (Z)-3-Hepten-2-one, fostering a secure research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.[4]
References
- 1. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. ethz.ch [ethz.ch]
- 6. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 3-Hepten-2-one, (Z)-
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (Z)-3-Hepten-2-one, including personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
(Z)-3-Hepten-2-one is classified as a flammable liquid and can cause skin and eye irritation.[1] Proper PPE is crucial to minimize exposure and ensure safety.
Table 1: Personal Protective Equipment (PPE) for Handling (Z)-3-Hepten-2-one
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields.[2] |
| Skin Protection | Chemical-resistant Gloves | Impermeable gloves.[2] |
| Protective Clothing | Lab coat, long-sleeved jacket, or coveralls.[2][3] | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Operational Plan: Step-by-Step Handling Procedure
-
Ventilation: Always handle (Z)-3-Hepten-2-one in a well-ventilated area, such as a chemical fume hood.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][5] Use non-sparking tools and explosion-proof equipment.[2][4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.
-
Dispensing: When transferring, pour carefully to avoid splashing.
-
After Handling: Wash hands thoroughly after handling.
Storage Plan
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from incompatible materials and foodstuff containers.[2]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these established protocols to mitigate risks and protect the environment.
Spill Response
-
Evacuate: Evacuate personnel from the spill area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains.[2]
-
Cleanup: Absorb the spill with inert material (e.g., sand, earth) and collect it for disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Dispose of waste in a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[2]
Emergency First Aid
Table 2: First Aid Measures for (Z)-3-Hepten-2-one Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Workflow for Safe Handling of (Z)-3-Hepten-2-one
Caption: This diagram outlines the standard workflow for safely handling (Z)-3-Hepten-2-one.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
